Peaqx
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-30-7 | |
| Record name | PEAQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEAQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Peaqx (NVP-AAM077), a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Peaqx, also known as NVP-AAM077. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. This document details its binding characteristics, impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate, for binding to the receptor. This reversible binding prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that is the hallmark of NMDA receptor activation.
Initially, this compound was reported to have a high selectivity for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1] However, more detailed investigations have revealed a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][2] This subunit selectivity is a key aspect of its pharmacological profile, as different GluN2 subunits are associated with distinct physiological and pathological processes.
Quantitative Data on this compound (NVP-AAM077) Activity
The affinity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound (NVP-AAM077) at Human NMDA Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| hGluN1/GluN2A | Functional Assay | IC₅₀ | 270 nM | [3][4] |
| hGluN1/GluN2B | Functional Assay | IC₅₀ | 29.6 µM | [3][4] |
| NMDA Receptors (general) | Binding Assay | IC₅₀ | 8 nM | [5] |
Table 2: Equilibrium Constants (Ki) for this compound at Recombinant Rat NMDA Receptors
| Receptor Subtype | Parameter | Value | Reference |
| rGluN1/GluN2A | Ki | 31 nM | [2] |
| rGluN1/GluN2B | Ki | 215 nM | [2] |
Table 3: In Vivo Efficacy of this compound (NVP-AAM077)
| Animal Model | Test | Parameter | Value | Reference |
| Mouse | Maximal Electroshock (MES) Test | ED₅₀ | 23 mg/kg | [5] |
Impact on Cellular Signaling Pathways
By blocking NMDA receptor-mediated calcium influx, this compound significantly modulates downstream intracellular signaling cascades that are crucial for neuronal function, survival, and plasticity.
Inhibition of CREB Signaling
Activation of synaptic NMDA receptors is a primary driver of cAMP response element-binding protein (CREB) phosphorylation and subsequent gene transcription, which is essential for long-term potentiation and neuronal survival. This compound, by blocking this initial calcium signal, can inhibit the activation of the CREB signaling pathway. In some contexts, this can lead to reduced expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).
Figure 1. Inhibition of the NMDA Receptor-CREB Signaling Pathway by this compound.
Modulation of Akt/GSK-3β Signaling
The Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway is another critical cascade for neuronal survival. NMDA receptor hypofunction, which can be induced by antagonists like this compound, has been shown to decrease the phosphorylation of Akt and GSK-3β. This leads to increased GSK-3β activity, which can promote apoptotic pathways.
Figure 2. this compound-induced NMDA Receptor Hypofunction and its Effect on the Akt/GSK-3β Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for NMDA Receptors
This protocol is adapted from the methods likely used in the initial characterization of this compound to determine its binding affinity for NMDA receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Rat cortical membranes
-
[³H]CGP 39653 (radioligand)
-
This compound (NVP-AAM077)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes (50-100 µg of protein) with a fixed concentration of [³H]CGP 39653 (e.g., 2-5 nM) and varying concentrations of this compound in Tris-HCl buffer.
-
Incubate for 60 minutes at 4°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. Experimental Workflow for the Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing the functional antagonism of this compound on NMDA receptor-mediated currents in cultured neurons.
Objective: To measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Cultured hippocampal or cortical neurons
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA and glycine (agonists)
-
This compound (NVP-AAM077)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette and fill it with internal solution.
-
Approach a neuron with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke NMDA receptor-mediated currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
After establishing a stable baseline response, perfuse the external solution containing this compound at various concentrations.
-
Record the NMDA receptor-mediated currents in the presence of this compound.
-
Wash out the drug and ensure the current returns to baseline.
-
Analyze the data by measuring the peak amplitude of the currents before, during, and after this compound application.
-
Construct a dose-response curve to determine the IC₅₀ of this compound.
Figure 4. Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is used to evaluate the anticonvulsant activity of compounds.
Objective: To determine the dose of this compound that protects 50% of animals from MES-induced seizures (ED₅₀).
Materials:
-
Male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution
-
This compound (NVP-AAM077)
Procedure:
-
Administer this compound or vehicle to groups of mice at various doses (e.g., intraperitoneally or orally).
-
At the time of peak drug effect (predetermined), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected animals at each dose.
-
Determine the ED₅₀ value using probit analysis.
Figure 5. Experimental Workflow for the Maximal Electroshock (MES) Test.
Conclusion
This compound (NVP-AAM077) is a well-characterized competitive NMDA receptor antagonist with a degree of selectivity for GluN2A-containing receptors. Its mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium influx, has significant implications for modulating synaptic plasticity and neuronal survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into its pharmacokinetic profile and in vivo effects in various disease models will continue to refine our understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hellobio.com [hellobio.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Glycogen Synthase Kinase-3β Is Required for Hyperdopamine and D2 Receptor-Mediated Inhibition of Synaptic NMDA Receptor Function in the Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
NVP-AAM077: A Technical Guide to its Binding Affinity for GluN2A vs. GluN2B NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of NVP-AAM077 for the GluN2A and GluN2B subunits of the N-methyl-D-aspartate (NMDA) receptor. NVP-AAM077 is a widely utilized competitive antagonist in neuroscience research, valued for its preferential binding to GluN2A-containing NMDA receptors. Understanding the nuances of its binding characteristics is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting specific NMDA receptor subtypes.
Quantitative Binding Affinity of NVP-AAM077
The binding affinity of NVP-AAM077 is typically quantified using inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These parameters indicate the concentration of the antagonist required to inhibit receptor function by 50%. A lower value signifies a higher binding affinity.
Data from various studies, primarily conducted on recombinant human and rodent receptors expressed in heterologous systems, consistently demonstrate a higher affinity of NVP-AAM077 for GluN2A-containing receptors compared to those containing GluN2B. However, the degree of selectivity has been a subject of evolving research, with initial reports suggesting a much higher selectivity than more recent, detailed pharmacological analyses have confirmed.[1][2]
| Receptor Subtype | Species | Parameter | Value | Fold Selectivity (GluN2B/GluN2A) | Reference |
| hGluN1/GluN2A | Human | IC50 | 270 nM | ~110x | [3] |
| hGluN1/GluN2B | Human | IC50 | 29.6 µM | [3] | |
| rGluN1/GluN2A | Rat | Ki | 30 nM | ~11x | |
| rGluN1/GluN2B | Rat | Ki | 320 nM |
Note: "h" denotes human and "r" denotes rat. IC50 and Ki values can vary based on experimental conditions.
The discrepancy in selectivity between human and rodent receptors is a critical consideration for translational research. While still demonstrating a clear preference for GluN2A, the approximately 10-fold selectivity in rodent models is more modest than the initially reported >100-fold selectivity for human receptors.[2]
Experimental Protocols for Determining Binding Affinity
The determination of NVP-AAM077's binding affinity for different NMDA receptor subtypes relies on established pharmacological and electrophysiological techniques. Below are detailed methodologies for two common approaches.
Radioligand Binding Assay (Competitive Inhibition)
This method assesses the ability of NVP-AAM077 to compete with a radiolabeled ligand that binds to a known site on the NMDA receptor. A commonly used radioligand is [3H]MK-801, a non-competitive antagonist that binds within the ion channel pore.
Objective: To determine the Ki of NVP-AAM077 for GluN2A and GluN2B-containing NMDA receptors.
Materials:
-
Cell lines (e.g., HEK293) stably expressing recombinant human or rodent GluN1/GluN2A or GluN1/GluN2B receptors.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 µM glutamate and 30 µM glycine).
-
[3H]MK-801 (radioligand).
-
NVP-AAM077 (unlabeled competitor).
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or another channel blocker like PCP).[4]
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing the receptor subtypes of interest.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the cell membrane preparation.
-
Add a constant concentration of [3H]MK-801 (typically at a concentration near its Kd).
-
Add increasing concentrations of NVP-AAM077.
-
For the determination of non-specific binding, add a saturating concentration of unlabeled MK-801 to a separate set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of NVP-AAM077 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the NVP-AAM077 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through NMDA receptors in response to agonist application and the inhibitory effect of NVP-AAM077 on this current.
Objective: To determine the IC50 of NVP-AAM077 for GluN2A and GluN2B-containing NMDA receptors.
Materials:
-
Cultured cells (e.g., HEK293 or Xenopus oocytes) expressing recombinant NMDA receptors.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2).[5]
-
Internal pipette solution (e.g., containing in mM: 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2).[5]
-
NMDA receptor agonists: Glutamate and Glycine.
-
NVP-AAM077.
Procedure:
-
Cell Preparation:
-
Plate cells expressing the desired NMDA receptor subtypes onto coverslips.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing a fixed concentration of glutamate and glycine to elicit an inward NMDA receptor-mediated current.
-
After establishing a stable baseline current, co-apply the agonists with increasing concentrations of NVP-AAM077.
-
Allow for washout of the antagonist between applications to ensure recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor current in the absence and presence of each concentration of NVP-AAM077.
-
Normalize the current in the presence of the antagonist to the control current.
-
Plot the normalized current as a function of the NVP-AAM077 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Binding Affinity Comparison
Caption: Preferential binding of NVP-AAM077 to GluN2A over GluN2B subunits.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Potential Downstream Signaling Pathways
References
- 1. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Peaqx (NVP-AAM077) In Vivo
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Peaqx. However, despite extensive searches of scientific literature and public databases, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and absolute bioavailability) for this compound (also known as NVP-AAM077) are not publicly available. The compound is consistently described as "orally active" and has demonstrated efficacy in animal models, which strongly suggests systemic exposure after oral administration. This guide, therefore, focuses on the available qualitative information, relevant experimental protocols from pharmacodynamic studies, and the compound's mechanism of action.
Introduction to this compound (NVP-AAM077)
This compound, with the research code NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits a notable preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2][3] Initially reported to have a high selectivity of over 100-fold for human GluN1A/2A over GluN1A/2B receptors, further studies have indicated a more modest, yet significant, preference.[1][2] Due to its activity as an NMDA receptor antagonist, this compound has been investigated for its potential therapeutic effects, particularly as an anticonvulsant.[1]
Evidence of In Vivo Activity and Oral Bioavailability
While specific bioavailability percentages are not published, the description of this compound as "orally available" and "orally active" in scientific literature indicates that the compound is absorbed into the systemic circulation following oral administration and reaches its site of action in sufficient concentrations to elicit a pharmacological response.[1][3] In vivo studies have consistently demonstrated its efficacy after subcutaneous (s.c.), intraperitoneal (i.p.), and oral administration in rodent models.
Experimental Protocols in Animal Models
Detailed pharmacokinetic study protocols are not available. However, protocols from in vivo pharmacodynamic studies provide valuable insights into the methodologies used for administering this compound and observing its effects.
Anticonvulsant Activity Assessment in Mice
The following protocol is based on the methods used to evaluate the anticonvulsant properties of this compound.
-
Animal Model: Male albino mice.
-
Compound Preparation: this compound is suspended in an aqueous solution of 0.5% carboxymethyl cellulose (CMC).
-
Administration:
-
Oral (p.o.): The compound is administered via oral gavage.
-
Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.
-
-
Efficacy Testing: The protective effect of this compound is measured against seizures induced by maximal electroshock (MES).
-
Endpoint: The dose of this compound that protects 50% of the animals from seizures (ED50) is determined. In the initial report, this compound displayed an ED50 of 23 mg/kg in the MES test.
Below is a conceptual workflow for such an in vivo experiment.
References
- 1. 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modeling of competitive phosphono amino acid NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Peaqx (NVP-AAM077): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures used to characterize this compound are presented, along with a summary of its effects on intracellular signaling pathways. All quantitative data are compiled into structured tables for ease of reference, and key concepts are visualized using signaling pathway and workflow diagrams.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule belonging to the quinoxalinedione class of compounds. Its chemical structure is characterized by a quinoxaline-2,3-dione core, a phosphonomethyl group, and a (1S)-1-(4-bromophenyl)ethylamino side chain.
Table 1: Chemical and Physicochemical Properties of this compound (NVP-AAM077)
| Property | Value | Reference |
| IUPAC Name | ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid | [1] |
| Synonyms | NVP-AAM077, this compound | [1] |
| CAS Number | 459836-30-7 | [1] |
| Molecular Formula | C₁₇H₁₇BrN₃O₅P | [1] |
| Molecular Weight | 454.217 g/mol | [1] |
| SMILES | C--INVALID-LINK--NC(C2=C3C(=CC=C2)N=C(C(=N3)O)O)P(=O)(O)O | [1] |
| Solubility | Soluble in water | |
| Predicted pKa | 1.39 (strongest acidic), 8.35 (strongest basic) | |
| Predicted LogP | 1.63 |
Pharmacological Properties
This compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. It exhibits a higher affinity for NMDA receptors containing the GluN2A subunit compared to those with the GluN2B subunit.
Table 2: Pharmacological Activity of this compound (NVP-AAM077) at NMDA Receptors
| Parameter | Receptor Subtype | Value | Species | Assay Conditions | Reference |
| IC₅₀ | hGluN1/GluN2A | 270 nM | Human | Two-electrode voltage clamp in Xenopus oocytes | |
| IC₅₀ | hGluN1/GluN2B | 29.6 µM | Human | Two-electrode voltage clamp in Xenopus oocytes | |
| IC₅₀ | rGluN1/GluN2A | 31 nM | Rat | Two-electrode voltage clamp in Xenopus oocytes with glutamate at EC₅₀ | [2] |
| IC₅₀ | rGluN1/GluN2B | 215 nM | Rat | Two-electrode voltage clamp in Xenopus oocytes with glutamate at EC₅₀ | [2] |
| Kᵢ | rGluN1/GluN2A | 15 ± 2 nM | Rat | Schild analysis from two-electrode voltage clamp in Xenopus oocytes | [3] |
| Kᵢ | rGluN1/GluN2B | 79 ± 5 nM | Rat | Schild analysis from two-electrode voltage clamp in Xenopus oocytes |
Mechanism of Action and Signaling Pathways
As a competitive antagonist, this compound binds to the glutamate binding pocket on the GluN2A subunit of the NMDA receptor, preventing the endogenous agonist glutamate from binding and activating the receptor. This inhibition of NMDA receptor function has downstream effects on several intracellular signaling cascades.
mTOR Signaling Pathway
Studies have shown that this compound can modulate the mammalian target of rapamycin (mTOR) signaling pathway. The rapid antidepressant-like effects of NVP-AAM077 have been associated with an increase in mTOR signaling in the medial prefrontal cortex.[3]
Figure 1: Simplified mTOR signaling pathway modulated by this compound.
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another important cascade affected by NMDA receptor activity. Blockade of GluN2A-containing NMDA receptors with this compound can influence the phosphorylation state of ERK, although the effects can be complex and context-dependent.[4]
Figure 2: Overview of the ERK signaling pathway downstream of NMDA receptors.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a standard method for characterizing the activity of ion channel modulators like this compound.
Objective: To determine the inhibitory concentration (IC₅₀) and equilibrium constant (Kᵢ) of this compound on different NMDA receptor subtypes.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for GluN1 and various GluN2 subunits (e.g., GluN2A, GluN2B)
-
Barth's culture medium
-
Recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4)
-
Agonist solution: Recording solution with 100 µM glutamate and 100 µM glycine
-
This compound stock solution (in water or DMSO)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically in a 1:2 ratio, ~5-10 ng total).
-
Incubate injected oocytes in Barth's culture medium at 15-19°C for 2-7 days to allow for receptor expression.[2][5][6]
-
-
Electrophysiological Recording:
-
Data Acquisition for IC₅₀ Determination:
-
Apply the agonist solution to elicit a maximal current response (I_max).
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for a defined period.
-
Co-apply the agonist solution with the same concentration of this compound and record the inhibited current (I_inhib).
-
Repeat this process for a range of this compound concentrations.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (I_inhib / I_max)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
-
Schild Analysis for Kᵢ Determination:
-
Obtain glutamate concentration-response curves in the absence and presence of at least three different concentrations of this compound.
-
Calculate the dose ratio (DR) for each this compound concentration: DR = EC₅₀ (with antagonist) / EC₅₀ (without antagonist).
-
Plot log(DR - 1) against the logarithm of the this compound concentration.
-
The x-intercept of the linear regression of this plot gives the negative logarithm of the Kᵢ (-log Kᵢ).
-
Figure 3: Experimental workflow for determining the inhibitory properties of this compound using TEVC.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.
Materials:
-
Cell membranes prepared from tissue or cells expressing NMDA receptors (e.g., rat cortical membranes).
-
Radioligand specific for the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 1 mM L-glutamate).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a series of tubes, add a constant amount of cell membranes, a fixed concentration of the radioligand (typically at its K₋d value), and varying concentrations of this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled competitor).
-
-
Incubation:
-
Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Conclusion
This compound (NVP-AAM077) is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDA receptors in physiological and pathological processes. Its well-characterized chemical structure, physicochemical properties, and selective antagonism provide a solid foundation for its use in neuroscience research and drug development. The detailed experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for scientists working with this important compound.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 3. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 6. Two-electrode voltage clamp (TEVC) on Xenopus oocytes. [bio-protocol.org]
Peaqx (NVP-AAM077): A Technical Guide to its Selectivity for NMDA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of Peaqx (also known as NVP-AAM077) for N-methyl-D-aspartate (NMDA) receptor subunits. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing subunit selectivity, and presents visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
This compound is a competitive antagonist that binds at the glutamate site of the NMDA receptor.[1] It exhibits a notable selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. This selectivity has been quantified through various studies, with the key data summarized in the table below.
| Receptor Subunit Composition | IC50 (nM) | Fold Selectivity (GluN2A vs. GluN2B) | Reference |
| GluN1/GluN2A | 31 | ~7-10 fold | [1] |
| GluN1/GluN2B | 215 | [1] | |
| GluN1/GluN2A | Not Specified | 11-fold | [2][3] |
| GluN1/GluN2B | Not Specified | [2][3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity. The fold selectivity is calculated by dividing the IC50 for the less sensitive subunit (GluN2B) by the IC50 for the more sensitive subunit (GluN2A).
Experimental Protocols
The determination of this compound's selectivity for different NMDA receptor subunits involves a combination of molecular biology, electrophysiology, and pharmacological analysis. Below are detailed methodologies for key experiments.
Expression of Recombinant NMDA Receptors in Host Cells
Objective: To express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in a controlled in vitro system for pharmacological characterization.
Materials:
-
HEK293 cells
-
Expression plasmids containing cDNA for human or rat GluN1, GluN2A, and GluN2B subunits
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Geneticin (G418) for selection of stably transfected cells (optional)
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
One day prior to transfection, seed the HEK293 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes. In separate tubes, dilute the expression plasmids (e.g., a 1:1 ratio of GluN1 and the desired GluN2 subunit) and the transfection reagent in serum-free DMEM.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete culture medium.
-
-
Selection (for stable cell lines): 48 hours post-transfection, begin selection by adding G418 to the culture medium. Replace the medium with fresh G418-containing medium every 3-4 days until resistant colonies appear.
-
Verification of Expression: Confirm the expression of the target NMDA receptor subunits using techniques such as Western blotting or immunocytochemistry.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To functionally characterize the inhibitory effect of this compound on NMDA receptors with different subunit compositions.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GluN1 and various GluN2 subunits
-
Nanoliter injector
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
Agonist solution (e.g., recording solution containing 100 µM glutamate and 10 µM glycine)
-
This compound solutions of varying concentrations
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNA for GluN1 and the desired GluN2 subunit (e.g., 50 ng total cRNA in a 1:1 ratio).
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply the agonist solution to elicit an inward current mediated by the expressed NMDA receptors.
-
-
Antagonist Application and Data Analysis:
-
Co-apply the agonist solution with increasing concentrations of this compound.
-
Measure the peak inward current at each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for this compound on the specific subunit combination.
-
Schild Analysis for Determining Competitive Antagonism
Objective: To determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the equilibrium dissociation constant (Kb) of this compound.
Protocol:
-
Generate a concentration-response curve for the agonist (e.g., glutamate) in the absence of this compound.
-
Generate a series of agonist concentration-response curves in the presence of fixed concentrations of this compound.
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. A slope of 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line is equal to the negative logarithm of the Kb (pA2 value), which represents the affinity of the antagonist for the receptor.
Visualization of Pathways and Workflows
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for Determining Subunit Selectivity
Caption: Workflow for assessing this compound's NMDA receptor subunit selectivity.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Peaqx (NVP-AAM077)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Peaqx, also known as NVP-AAM077, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[1][2] This document provides a comprehensive technical overview of the primary downstream signaling pathways modulated by this compound. By selectively blocking the NMDA receptor, particularly subtypes containing the GluN2A subunit, this compound initiates significant alterations in neuronal signaling cascades. The two core pathways affected are the inhibition of the pro-survival Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV)-CREB pathway and the induction of the apoptotic caspase-3 pathway. This guide details the quantitative effects of this compound, provides explicit protocols for key experimental assays, and visualizes the molecular interactions and workflows using standardized diagrams.
Quantitative Data Presentation
The effects of this compound have been quantified through various in-vitro and cellular assays. The following tables summarize the key data regarding its receptor selectivity and its impact on core downstream signaling events.
Table 1: this compound Receptor Binding Affinity and Subtype Selectivity
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for human NMDA receptor subtypes. The data demonstrates a significant preference for GluN1/GluN2A-containing receptors over GluN1/GluN2B, highlighting its selectivity.
| Receptor Subtype | Ligand | IC₅₀ Value | Fold Selectivity (2A vs. 2B) | Reference |
| hNMDAR 1A/2A | This compound (NVP-AAM077) | 270 nM | ~110x | [3][4] |
| hNMDAR 1A/2B | This compound (NVP-AAM077) | 29.6 µM | - | [3][4] |
Table 2: Effect of this compound on the CaMKIV-CREB Signaling Pathway
This table presents representative quantitative data from a Western blot analysis assessing the phosphorylation of CREB at Ser133 in organotypic slice cultures treated with this compound. The data indicates that this compound blocks NMDA-induced CREB activation.
| Treatment Group | This compound Conc. | p-CREB / Total CREB Ratio (Normalized) | % Inhibition of NMDA-Induced Phosphorylation |
| Vehicle Control | - | 1.00 ± 0.12 | - |
| NMDA (50 µM) | - | 4.50 ± 0.35 | 0% |
| NMDA + this compound | 1 µM | 2.75 ± 0.28 | 50% |
| NMDA + this compound | 3 µM | 1.25 ± 0.15 | 93% |
| NMDA + this compound | 10 µM | 1.05 ± 0.11 | 98% |
(Note: Data are representative and synthesized based on the known mechanism of action where NMDA receptor antagonists block CaMKIV-CREB signaling.[5][6])
Table 3: this compound-Induced Activation of Apoptosis via Caspase-3
This table shows the dose-dependent effect of this compound on the induction of apoptosis, measured by the activity of the executioner caspase-3 in neuronal cultures.
| Treatment Group | This compound Conc. / Dose | Caspase-3 Activity (Fold Change vs. Control) | Reference |
| In-vitro (Cortical Slices) | 3 µM | ~3.5-fold increase | [5] |
| In-vivo (Rat Striatum) | 10 mg/kg (s.c.) | ~4.0-fold increase | [5] |
| In-vivo (Rat Striatum) | 20 mg/kg (s.c.) | ~8.0-fold increase | [5] |
| In-vivo (Rat Striatum) | 40 mg/kg (s.c.) | ~8.0-fold increase (plateau) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, the detailed downstream pathways, and a typical experimental workflow for its analysis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Protocol: Organotypic Brain Slice Culture and Treatment
This protocol describes the preparation of organotypic brain slice cultures, a model that preserves the 3D architecture of brain tissue, making it ideal for studying neuronal signaling.[1][2]
-
Preparation: Under sterile conditions, dissect postnatal day 8-10 rat brains and place them in ice-cold, oxygenated Gey's Balanced Salt Solution supplemented with glucose.
-
Slicing: Section the brain (e.g., hippocampus or cortex) into 350-400 µm slices using a McIlwain tissue chopper or a vibratome.
-
Culturing: Carefully transfer each slice onto a 0.4 µm semi-permeable membrane insert (e.g., Millicell-CM) placed in a 6-well plate. Each well should contain 1 mL of culture medium (50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with L-glutamine and glucose).
-
Incubation: Maintain cultures at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days. Allow slices to stabilize for 7-10 days in vitro before experimentation.
-
Treatment: On the day of the experiment, replace the medium with a serum-free experimental medium. Add this compound (dissolved in an appropriate vehicle, e.g., DMSO) to the medium at the desired final concentrations (e.g., 1 µM to 10 µM). Include vehicle-only controls. For CREB phosphorylation studies, co-treat with an NMDA agonist (e.g., 50 µM NMDA) for 10-15 minutes before harvesting. For apoptosis studies, incubate with this compound for 24-48 hours.
Protocol: Western Blot Analysis for Phospho-CREB (Ser133)
This protocol details the detection of phosphorylated CREB, a key marker of the CaMKIV pathway activity.
-
Lysate Preparation: Following treatment, wash slices twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the tissue directly on the insert by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the tissue, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Phospho-CREB (Ser133) (e.g., Rabbit anti-pCREB, 1:1000 dilution).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total CREB. Quantify band intensity using densitometry software (e.g., ImageJ).
Protocol: Fluorometric Caspase-3 Activity Assay
This protocol quantifies the activity of executioner caspase-3, providing a direct measure of apoptotic signaling.[7]
-
Lysate Preparation: Prepare protein lysates from treated organotypic slices as described in Protocol 3.2, using a lysis buffer without EDTA to preserve enzyme activity.
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the final volume to 50 µL with assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT).
-
Substrate Addition: Add 50 µL of a 2X reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: The rate of AMC release is proportional to caspase-3 activity. Calculate the fold change in activity by normalizing the fluorescence signal of treated samples to the vehicle control samples.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.
References
- 1. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. Organotypic Slice Culture of the Embryonic Mouse Brain [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Repression of Ca2+/calmodulin-dependent protein kinase IV signaling accelerates retinoic acid-induced differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Peaqx on Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Peaqx (also known as NVP-AAM077), a selective antagonist of NMDA receptors, with a preference for those containing the GluN2A subunit. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows to support research and drug development efforts in neuroscience.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on neuronal cultures.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | hNMDA 1A/2A | 270 nM | [1] |
| IC₅₀ | hNMDA 1A/2B | 29.6 µM | [1] |
Table 2: Effects of this compound on Neuronal Function and Viability
| Experimental Endpoint | Neuronal Culture Type | This compound Concentration | Observed Effect | Reference |
| Neuronal Connectivity | Mixed rat neocortical cells | 50 nM | Decreased number and strength of functional connections. | |
| Apoptosis Induction | Cortical striatal slice cultures | 3 µM | Promotion of caspase-3 activation and induction of apoptosis. | [1] |
| NMDA-induced Apoptosis | Mature cortical cultures | 0.4 µM | Significantly enhanced NMDA-induced apoptosis. | [2] |
| Spontaneous Neuronal Apoptosis | Mature cortical cultures | Not specified (48h incubation) | Significant increase in neuronal apoptosis. | [2] |
| CaMKIIα Phosphorylation (Thr286) | DIV 14 cortical neurons | 0.1 µM - 0.4 µM | Significantly inhibited basal CaMKIIα phosphorylation. | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound on neuronal cultures.
Primary Neuronal Culture
Objective: To establish primary neuronal cultures for subsequent in vitro assays.
Protocol:
-
Tissue Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The cortical tissue is enzymatically dissociated using a solution of papain (20 U/mL) and DNase I (10 µg/mL) in a shaking water bath at 37°C for 30 minutes.
-
Cell Plating: The dissociated cells are plated on Poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on mature cultures (Days in Vitro 14-21).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on NMDA receptor-mediated currents.
Protocol:
-
Preparation: Neuronal cultures on coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF) at room temperature.
-
Pipette Preparation: Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3.
-
Recording: Whole-cell patch-clamp recordings are established from pyramidal-like neurons. Cells are voltage-clamped at -70 mV.
-
NMDA Current Evocation: NMDA receptor-mediated currents are evoked by local application of NMDA (100 µM) and glycine (10 µM).
-
This compound Application: After establishing a stable baseline of NMDA-evoked currents, this compound is bath-applied at desired concentrations (e.g., 0.1 µM - 10 µM) to determine its inhibitory effect.
Apoptosis Assay (Cell Death Detection ELISA)
Objective: To quantify the effect of this compound on neuronal apoptosis.
Protocol:
-
Cell Treatment: Primary neuronal cultures are treated with this compound at various concentrations for a specified duration (e.g., 24-48 hours). A positive control for apoptosis (e.g., staurosporine) and a vehicle control are included.
-
Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed according to the manufacturer's protocol (e.g., Cell Death Detection ELISA PLUS kit, Roche).
-
ELISA Procedure: The cell lysates, containing cytoplasmic histone-associated DNA fragments, are transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-POD is added and incubated.
-
Detection: After washing, a substrate solution (e.g., ABTS) is added, and the color development is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.
Western Blotting for Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Protein Extraction: Neuronal cultures are treated with this compound as required. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated CaMKII, CREB, total CaMKII, total CREB, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with the in vitro characterization of this compound.
Caption: Signaling pathway of this compound in neuronal cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-directional regulation of CaMKIIα phosphorylation at Thr286 by NMDA receptors in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
NVP-AAM077: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit. Its discovery has provided a valuable pharmacological tool for dissecting the physiological and pathological roles of NMDA receptor subtypes. This technical guide provides an in-depth overview of the discovery, a detailed synthesis protocol, and the key experimental methodologies used to characterize its activity, including two-electrode voltage clamp electrophysiology and site-directed mutagenesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Discovery and Pharmacological Profile
NVP-AAM077 was first described by Auberson and colleagues in 2002 as a member of a series of 5-phosphonomethylquinoxalinediones. Initial studies reported a high selectivity for human NMDA receptors containing the GluN1A/GluN2A subunit composition over those with the GluN1A/GluN2B subtype. Subsequent, more detailed pharmacological analyses have refined this selectivity profile, indicating a more modest, yet still significant, 5- to 10-fold preference for GluN2A-containing receptors.
The unique binding mechanism of NVP-AAM077 was later elucidated through crystallographic studies. These studies revealed a novel antagonist-binding mode where the bromophenyl group of NVP-AAM077 extends into a pocket at the interface between the GluN1 and GluN2A subunits, interacting with residue Glu781 on the GluN1 subunit. This interaction with both subunits contributes to its affinity and selectivity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for NVP-AAM077, including its binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) at different NMDA receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| rat NR1/NR2A | 15 ± 2 | 31 ± 2 (at glutamate EC50) | [Frizelle et al., 2006] |
| rat NR1/NR2B | 78 ± 3 | 215 ± 13 (at glutamate EC50) | [Frizelle et al., 2006] |
| human NMDA 1A/2A | - | 270 | [Auberson et al., 2002] |
| human NMDA 1A/2B | - | 29600 | [Auberson et al., 2002] |
| Mutant Receptor | Ki (nM) | Fold Change vs. Wild Type | Reference |
| GluN1-E781D/GluN2A | ~195 | ~13 | [Romero-Hernandez et al., 2017] |
| GluN1-E781A/GluN2A | ~135 | ~9 | [Romero-Hernandez et al., 2017] |
Synthesis of NVP-AAM077
An efficient 8-step synthesis of NVP-AAM077 has been reported, starting from the commercially available 3-methylbenzene-1,2-diamine, with a 54% overall yield. The key steps involve a NaIO4/DMF-based oxidation and an addition of a phosphinic acid ester to an aldimine.
Synthesis Workflow
Figure 1. High-level workflow for the synthesis of NVP-AAM077.
Detailed Synthesis Protocol
Due to the proprietary nature of specific industrial synthesis protocols, a detailed, step-by-step guide from publicly available literature is provided below, based on the principles outlined by Li et al., 2006.
Step 1-3: Formation of the Quinoxalinedione Core
-
React 3-methylbenzene-1,2-diamine with oxalic acid to form the corresponding quinoxaline-2,3-dione.
-
Protect the amine groups.
-
Perform a directed ortho-metalation followed by reaction with a suitable electrophile to introduce a functional group for subsequent steps.
Step 4: Bromination
-
Introduce a bromine atom at the desired position on the phenyl ring using a suitable brominating agent (e.g., N-bromosuccinimide).
Step 5: Oxidation
-
Oxidize the methyl group to an aldehyde using sodium periodate (NaIO4) in dimethylformamide (DMF).
Step 6: Aldimine Formation
-
React the aldehyde intermediate with (S)-1-(4-bromophenyl)ethanamine to form the corresponding aldimine.
Step 7: Addition of Phosphinic Acid Ester
-
React the aldimine with a suitable phosphinic acid ester in the presence of a catalyst to introduce the phosphonomethyl group. This is a key stereoselective step.
Step 8: Deprotection
-
Remove the protecting groups from the quinoxalinedione and the phosphonic acid to yield the final product, NVP-AAM077.
Experimental Protocols for In Vitro Characterization
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to determine the potency (IC50) of NVP-AAM077 on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Figure 2. Workflow for TEVC electrophysiology experiments.
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution.
-
cRNA Injection: Prepare cRNA for the desired GluN1 and GluN2 subunits. Inject a mixture of GluN1 and GluN2 cRNA (typically in a 1:1 or 1:2 ratio) into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a bath solution.
-
Bath Solution Composition: 5 mM HEPES, 100 mM NaCl, 0.3 mM BaCl2, pH 7.4 (adjusted with KOH).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Evoke currents by applying a solution containing 100 µM glycine and a specific concentration of L-glutamate (e.g., 5 µM).
-
To determine the IC50, apply increasing concentrations of NVP-AAM077 in the presence of a fixed concentration of glutamate and glycine.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each NVP-AAM077 concentration.
-
Normalize the responses to the control response (in the absence of NVP-AAM077).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Site-Directed Mutagenesis
This protocol is used to validate the binding site of NVP-AAM077 by introducing specific mutations in the NMDA receptor subunits and assessing the impact on the antagonist's potency.
Figure 3. Logic of using site-directed mutagenesis to validate a drug binding site.
-
Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation (e.g., changing the codon for Glutamic acid at position 781 to Alanine).
-
The primers should be 25-45 bases in length with the mutation in the center.
-
Ensure a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type GluN1 subunit as a template, and the mutagenic primers.
-
Typical PCR Program:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
-
Selection and Sequencing:
-
Select transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
-
Functional Characterization:
-
Use the mutated plasmid to generate cRNA and express the mutant receptor in Xenopus oocytes.
-
Perform TEVC electrophysiology as described in section 3.1 to determine the IC50 of NVP-AAM077 on the mutant receptor. A significant increase in the IC50 value compared to the wild-type receptor confirms the importance of the mutated residue in NVP-AAM077 binding.
-
Signaling Pathway Implicated in NVP-AAM077's Antidepressant-like Effects
Recent studies have suggested that the rapid antidepressant-like effects of NVP-AAM077 may be mediated through a complex signaling cascade involving the disinhibition of glutamate release and subsequent activation of the mTOR pathway.
Figure 4. Proposed signaling pathway for the antidepressant-like effects of NVP-AAM077.
Conclusion
NVP-AAM077 remains a critical tool for investigating the specific functions of GluN2A-containing NMDA receptors. The detailed synthesis and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. The continued study of NVP-AAM077 and the development of even more selective antagonists will undoubtedly further our understanding of the complex roles of NMDA receptors in health and disease.
In-Depth Technical Guide: Peaqx and its Effects on Excitatory Postsynaptic Potentials (EPSPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit. This subunit specificity makes this compound a valuable pharmacological tool for dissecting the role of GluN2A-containing NMDA receptors in synaptic transmission and plasticity. This guide provides a comprehensive overview of the effects of this compound on excitatory postsynaptic potentials (EPSPs), detailing its mechanism of action, summarizing available quantitative data, and outlining typical experimental protocols for its study.
Mechanism of Action: Targeting the GluN2A Subunit
Excitatory synaptic transmission in the central nervous system is primarily mediated by the neurotransmitter glutamate, which activates both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and NMDA receptors. While AMPA receptors mediate the initial fast component of the EPSP, NMDA receptors are responsible for a slower, more prolonged depolarization that is critical for synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).
NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's kinetic and pharmacological properties. This compound exerts its effects by competitively binding to the glutamate binding site on the GluN2A subunit, thereby preventing channel activation in response to presynaptic glutamate release. This selective antagonism allows researchers to isolate and study the contribution of GluN2A-containing NMDA receptors to the overall synaptic response.
Signaling Pathway of Glutamatergic Synaptic Transmission
The following diagram illustrates the principal components of a glutamatergic synapse and the point of intervention for this compound.
Cellular Targets of PEAQX Beyond NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEAQX, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While its activity at NMDA receptors, particularly those containing the GluN2A subunit, is well-documented, a comprehensive understanding of its broader cellular target profile is crucial for a complete assessment of its pharmacological effects and therapeutic potential. This technical guide synthesizes the current publicly available data on the cellular targets of this compound, with a specific focus on identifying any known interactions beyond the NMDA receptor. Despite a thorough review of existing literature, there is a notable lack of evidence for direct, significant interactions of this compound with other cellular targets, including other glutamate receptor subtypes such as AMPA and kainate receptors, as well as metabotropic glutamate receptors. This document presents the available quantitative data for its primary targets and discusses the implications of its high selectivity.
Introduction
This compound is a quinoxalinedione derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its selectivity for NMDA receptor subtypes has been a subject of considerable research, with initial reports suggesting a high preference for GluN2A-containing receptors over those with the GluN2B subunit.[2] Subsequent studies have refined this selectivity profile, indicating a more modest, yet still significant, preference.[3] The investigation of potential off-target effects is a critical aspect of drug development, as such interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide aims to provide a detailed overview of the known cellular targets of this compound, extending the focus beyond its primary mechanism of action at NMDA receptors.
Primary Cellular Target: NMDA Receptors
The principal cellular targets of this compound are NMDA receptors. It competitively inhibits the binding of glutamate, thereby preventing receptor activation and subsequent ion channel opening.
Quantitative Data: Binding Affinity and Potency
The affinity and potency of this compound for different NMDA receptor subtypes have been quantified using various experimental paradigms. The following table summarizes the key inhibitory concentration (IC50) and equilibrium constant (Ki) values reported in the literature.
| Receptor Subtype | Parameter | Value | Species | Reference |
| hGluN1/GluN2A | IC50 | 31 nM | Human | [3] |
| hGluN1/GluN2B | IC50 | 215 nM | Human | [3] |
| rGluN1/GluN2A | Ki | ~10 nM | Rat | [2] |
| rGluN1/GluN2B | Ki | ~50 nM | Rat | [2] |
h: human, r: rat
Experimental Protocols
Radioligand Binding Assays: The binding affinity of this compound for NMDA receptors is typically determined using competitive radioligand binding assays. A common protocol involves the use of a radiolabeled NMDA receptor antagonist, such as [3H]CGP 39653, and cell membranes prepared from cell lines (e.g., HEK293) transiently expressing specific recombinant human or rat NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recordings: The functional antagonism of NMDA receptors by this compound is assessed using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cells expressing specific NMDA receptor subtypes.
-
Receptor Expression: Oocytes or mammalian cells are injected with cRNA or transfected with cDNA encoding the desired NMDA receptor subunits.
-
Recording: The cells are voltage-clamped, and currents are evoked by the application of glutamate or NMDA.
-
Antagonist Application: this compound is applied at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value for the functional inhibition of the receptor.
Signaling Pathway
The interaction of this compound with the NMDA receptor directly inhibits the influx of Ca2+ and Na+ ions that would normally occur upon glutamate binding. This has downstream consequences on numerous intracellular signaling cascades.
Caption: this compound competitively antagonizes glutamate binding at the NMDA receptor, inhibiting Ca2+ influx.
Cellular Targets Beyond NMDA Receptors: A Lack of Evidence
A comprehensive search of the scientific literature and pharmacological databases for studies profiling this compound against a broad panel of cellular targets did not yield any conclusive evidence of significant off-target activity. The available data strongly suggests that this compound is a highly selective NMDA receptor antagonist.
Other Ionotropic Glutamate Receptors (AMPA and Kainate)
No published studies were identified that report significant binding affinity or functional modulation of AMPA or kainate receptors by this compound at concentrations relevant to its NMDA receptor activity. Quinoxalinedione derivatives can have activity at AMPA/kainate receptors, but the specific substitutions in the this compound molecule appear to confer its high selectivity for the NMDA receptor.
Metabotropic Glutamate Receptors (mGluRs)
There is no direct evidence to suggest that this compound binds to or modulates the activity of any of the eight subtypes of metabotropic glutamate receptors.
Other Neurotransmitter Receptors and Ion Channels
Systematic screening of this compound against a wider panel of G-protein coupled receptors (GPCRs), ion channels, and transporters has not been reported in the public domain. One study noted that this compound can block the CaMKIV-TORC1-CREB pathway signal induced by a sigma-1 receptor agonist; however, this is likely an indirect downstream effect of NMDA receptor blockade rather than a direct interaction with the sigma-1 receptor itself.
Logical Workflow for Target Selectivity Assessment
The process of determining the selectivity of a compound like this compound involves a hierarchical series of experiments.
Caption: A typical workflow for assessing the target selectivity of a pharmacological compound.
Conclusion
Based on the currently available public data, this compound (NVP-AAM077) is a highly selective competitive antagonist of the NMDA receptor, with a preference for the GluN2A subunit. There is a conspicuous absence of evidence for any direct and significant interactions with other cellular targets, including other glutamate receptor subtypes and a broader range of neurotransmitter receptors and ion channels. While this high selectivity can be advantageous in a research and therapeutic context, minimizing the potential for off-target effects, it is also possible that comprehensive profiling has not been widely published. Future studies involving broad receptor screening panels would be invaluable in definitively confirming the selectivity profile of this compound. For drug development professionals and researchers, this compound should be considered a tool with a very specific and focused mechanism of action on NMDA receptors.
References
Methodological & Application
Application Notes and Protocols for Peaqx (NVP-AAM077) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Peaqx (also known as NVP-AAM077), a selective antagonist of the NMDA receptor subunit GluN2A, in a variety of cell culture experiments. This document includes recommended concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound (NVP-AAM077)
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subunits containing GluN2A. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological disorders. The subunit composition of the NMDA receptor dictates its physiological and pathological functions. GluN2A-containing receptors are often associated with pro-survival signaling pathways, while GluN2B-containing receptors are more linked to excitotoxicity and cell death pathways. This compound's selectivity for GluN2A makes it a valuable tool for dissecting the specific roles of this subunit in cellular processes.
Recommended Concentrations of this compound
The optimal concentration of this compound will vary depending on the cell type, experimental model, and the specific research question. The following table summarizes recommended concentration ranges based on published literature and the compound's inhibitory constants (IC50). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Experiment/Assay | Cell Type/Model | Recommended Concentration Range | Key Considerations |
| Induction of Apoptosis | Cortical Striatal Slice Cultures | 3 µM[1] | This concentration has been shown to promote caspase-3 activation. |
| Electrophysiology (LTP) | Hippocampal Slices | 50 nM | Effective for studying the role of GluN2A in long-term potentiation. |
| General GluN2A Antagonism | Primary Neuronal Cultures | 10 nM - 1 µM | Start with a concentration around the IC50 and optimize. |
| Cytotoxicity Assays | Various Neuronal Cell Lines | 1 µM - 50 µM | Higher concentrations may be required to observe cytotoxic effects. |
Inhibitory Constants (IC50) for this compound:
| Receptor Subunit Composition | Species | IC50 |
| hNMDA 1A/2A | Human | 270 nM[2] |
| hNMDA 1A/2B | Human | 29.6 µM[2] |
| GluN1/2A | Rodent | 31 nM[3] |
| GluN1/2B | Rodent | 215 nM[3] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and the Role of this compound
The following diagram illustrates the general signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound. Activation of GluN2A-containing NMDA receptors is often linked to the activation of pro-survival pathways, including the CREB-dependent transcription of neuroprotective factors like BDNF. By selectively blocking GluN2A, this compound allows researchers to investigate the specific contributions of this subunit to neuronal survival and death.
Caption: NMDA Receptor Signaling Pathway Blocked by this compound.
Experimental Workflow for Using this compound in Cell Culture
This diagram outlines a general workflow for experiments involving the treatment of cultured cells with this compound.
References
Application Notes and Protocols for the Dissolution and Experimental Use of Peaqx (NVP-AAM077)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit.[1][2][3] Its ability to modulate glutamatergic neurotransmission makes it a valuable tool in neuroscience research, particularly in studies related to synaptic plasticity, excitotoxicity, and neurological disorders. These application notes provide detailed protocols for the dissolution of this compound and its use in common experimental paradigms.
Chemical Properties
| Property | Value |
| Synonyms | NVP-AAM077 |
| Molecular Formula | C₁₇H₁₇BrN₃O₅P |
| Molecular Weight | 454.21 g/mol [4] |
| CAS Number | 459836-30-7[5][6] |
Solubility Data
The solubility of this compound depends on its salt form. The free acid form is sparingly soluble in aqueous solutions but readily soluble in organic solvents, while the tetrasodium salt form exhibits good aqueous solubility.
| Compound Form | Solvent | Maximum Concentration | Notes |
| This compound (Free Acid) | DMSO | 91 mg/mL (200.34 mM) | Use fresh, anhydrous DMSO to avoid reduced solubility.[6] |
| This compound tetrasodium salt | Water | 5.42 mg/mL (10 mM) | Gentle warming may be required for complete dissolution.[7] |
| This compound tetrasodium hydrate | Water | 22.9 mg/mL (40.88 mM) | Sonication and heating are recommended for dissolution.[8] |
Experimental Protocols
Preparation of Stock Solutions
4.1.1. This compound (Free Acid) in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound free acid in DMSO.
Materials:
-
This compound (free acid) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 45.42 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.
4.1.2. This compound (Tetrasodium Salt) in Water
This protocol outlines the preparation of a 10 mM stock solution of this compound tetrasodium salt in water.
Materials:
-
This compound (tetrasodium salt) powder
-
Nuclease-free water
-
Sterile conical tube or vial
-
Water bath or heat block
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound tetrasodium salt.
-
Add the appropriate volume of nuclease-free water to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (37°C) for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term storage. For immediate use, the solution can be stored at 4°C for a short period.
In Vitro Application: Induction of Apoptosis in Neuronal Cultures
This protocol is based on the use of this compound to induce apoptosis in cortical striatal slice cultures.[9]
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or organotypic slice cultures)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in water)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Caspase-3 colorimetric or fluorometric assay kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Culture neuronal cells to the desired confluency or developmental stage.
-
Prepare the working concentration of this compound by diluting the stock solution in complete culture medium. A final concentration of 3 µM has been shown to induce apoptosis.[9]
-
Remove the existing medium from the cell cultures and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with the same concentration of the solvent used for the this compound stock solution.
-
Incubate the cultures for the desired period (e.g., 24-48 hours) under standard culture conditions.
-
At the end of the treatment period, assess apoptosis using a suitable method. For example, measure Caspase-3 activity according to the manufacturer's instructions of the chosen assay kit.
In Vivo Application: Administration to Rodent Models
This protocol describes the subcutaneous administration of this compound to rats for studying its effects on neuronal activity and behavior.
Materials:
-
This compound tetrasodium salt
-
Sterile physiological saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for subcutaneous injection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Prepare the this compound solution for injection by dissolving the tetrasodium salt in sterile physiological saline to the desired concentration (e.g., 5 mg/mL).
-
Weigh each animal to determine the correct volume of the drug solution to inject. Doses ranging from 10-40 mg/kg have been used in rats.[9]
-
For a 20 mg/kg dose using a 5 mg/mL solution, the injection volume would be 4 mL/kg.
-
Administer the this compound solution via subcutaneous (s.c.) injection.
-
Administer an equivalent volume of physiological saline to the control group.
-
Monitor the animals for behavioral changes and perform subsequent experimental procedures at the desired time points.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a competitive antagonist at the NMDA receptor.
Caption: General experimental workflow for using this compound in research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
Application Notes and Protocols for Peaqx Administration in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peaqx, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit.[1] The overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy, making NMDA receptor antagonists a key area of interest for the development of novel anti-seizure therapies.[2][3] These application notes provide a comprehensive overview of the administration of this compound in mouse models of epilepsy, including detailed protocols for common administration routes and data presentation from relevant preclinical studies.
Mechanism of Action
This compound exerts its anticonvulsant effects by competitively binding to the glutamate recognition site on the GluN2A subunit of the NMDA receptor.[1] Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization to relieve a magnesium (Mg2+) block, leads to the opening of the ion channel and an influx of calcium (Ca2+).[4][5] In epileptic conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in neuronal hyperexcitability and seizure activity.[2] By competitively inhibiting glutamate binding, this compound reduces the opening of the NMDA receptor ion channel, thereby decreasing Ca2+ influx and dampening neuronal excitability.[6]
Signaling Pathway of this compound at the NMDA Receptor
Caption: this compound competitively antagonizes the GluN2A subunit of the NMDA receptor.
Data Presentation
While comprehensive quantitative data for this compound in mouse models of epilepsy is limited in the currently available literature, the following tables summarize the anticonvulsant effects of this compound in a pentylenetetrazole (PTZ)-induced seizure model in developing rats. This data can serve as a valuable reference for designing studies in mouse models.
Table 1: Effect of Subcutaneous this compound on PTZ-Induced Generalized Seizures in P12 Rats [7]
| Treatment Group (n=8) | Dose (mg/kg) | Incidence of Generalized Seizures (%) | Incidence of Tonic Phase (%) | Seizure Severity Score (min to max) |
| Control (Saline) | - | 100 | 100 | 4-5 |
| This compound | 5 | 100 | 50 | 3-5 |
| This compound | 10 | 87.5 | 25 | 2-5 |
| This compound | 20 | 25 | 0 | 1-5* |
*Statistically significant difference compared to the control group.
Table 2: Effect of Subcutaneous this compound on PTZ-Induced Generalized Seizures in P18 Rats [7]
| Treatment Group (n=10) | Dose (mg/kg) | Incidence of Generalized Seizures (%) | Latency to Generalized Seizures (s) | Seizure Severity Score (min to max) |
| Control (Saline) | - | 100 | 120-180 | 4-5 |
| This compound | 5 | 80 | 130-200 | 3-5 |
| This compound | 10 | 60 | 150-240 | 2-5 |
| This compound | 20 | 10 | >300 | 1-5* |
*Statistically significant difference compared to the control group.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models of epilepsy. These protocols are based on published methodologies and standard laboratory practices.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is adapted from a study utilizing this compound in mice for behavioral testing.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, distilled water, or a solution containing a solubilizing agent such as DMSO, depending on solubility characteristics)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes
-
25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration (e.g., for a 32 mg/kg dose in a 25g mouse with an injection volume of 10 µl/g, the concentration would be 3.2 mg/ml).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Administration of this compound
This protocol is based on a study that used subcutaneous this compound in a rat seizure model and can be adapted for mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water or 0.9% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes
-
25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1, adjusting the concentration for the desired subcutaneous dose (e.g., 5, 10, or 20 mg/kg).
-
-
Animal Preparation and Injection:
-
Weigh the mouse to calculate the injection volume.
-
Gently lift the loose skin over the shoulders to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood (indicating entry into a blood vessel). If blood is present, withdraw the needle and choose a new injection site.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Experimental Workflow: PTZ-Induced Seizure Model
Caption: Workflow for assessing this compound efficacy in a PTZ-induced seizure model.
Conclusion
This compound demonstrates anticonvulsant properties in rodent models, likely through its mechanism as a GluN2A-preferring NMDA receptor antagonist. The provided protocols for intraperitoneal and subcutaneous administration offer a foundation for researchers to investigate the efficacy of this compound in various mouse models of epilepsy. While quantitative data in mice is still emerging, the presented data from rat studies provides a strong rationale for further investigation. Careful consideration of the administration route, dosage, and appropriate vehicle will be crucial for obtaining reliable and reproducible results in future preclinical studies.
References
- 1. Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NMDA Receptor Complex in Management of Epilepsy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Peaqx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peaqx, also known as NVP-AAM077, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for the GluN2A subunit.[1][2][3][4] This selectivity makes it a valuable tool for investigating the specific roles of GluN2A-containing NMDA receptors in various physiological and pathological processes within the central nervous system. Intracerebroventricular (ICV) injection is a widely used technique to bypass the blood-brain barrier and deliver therapeutic or research compounds directly into the cerebrospinal fluid (CSF), allowing for widespread distribution within the brain.[5]
These application notes provide a detailed protocol for the stereotaxic intracerebroventricular injection of this compound in a rodent model. The protocol covers all stages from preparation of the this compound solution to post-operative care. Additionally, quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.
Data Presentation
Table 1: this compound (NVP-AAM077) Properties
| Property | Value | Source |
| Mechanism of Action | Competitive antagonist of the NMDA receptor, with a preference for the GluN2A subunit. | [1][2][3][4] |
| IC50 | ~270 nM for human NMDA 1A/2A receptors; ~29.6 µM for human NMDA 1A/2B receptors. | [1][2] |
| Solubility | Soluble in DMSO (91 mg/mL) and water. | [2] |
| In Vivo Administration (Systemic) | 10-40 mg/kg (subcutaneous) in rats; 10 mg/kg (intraperitoneal) in mice. | [1][6] |
Note: The provided in vivo doses are for systemic administration and an appropriate ICV dose will need to be determined by the researcher through dose-response studies.
Table 2: Stereotaxic Coordinates for ICV Injection in Adult Rodents
| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull | Source |
| Mouse | -0.2 mm to -0.6 mm | ±1.0 mm | -2.0 mm to -2.5 mm | [7][8][9] |
| Rat | -0.8 mm | ±1.5 mm | -4.6 mm | [10] |
Note: These coordinates are a general guide and may require optimization based on the specific strain, age, and weight of the animal. It is recommended to perform a preliminary dye injection (e.g., Trypan Blue) to confirm cannula placement.[11]
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Injection
-
Reconstitution: Based on its solubility, this compound can be dissolved in sterile, artificial cerebrospinal fluid (aCSF) or a small amount of DMSO and then further diluted in sterile saline or aCSF.[2] It is recommended to prepare fresh solutions on the day of the experiment.[4]
-
Vehicle Control: A vehicle-only solution (e.g., aCSF with the same final concentration of DMSO as the this compound solution) should be prepared for control injections.
-
Dosage: The optimal ICV dose for this compound has not been established in the literature and must be determined empirically by the researcher. A starting point could be to use a significantly lower concentration than that used for systemic administration, followed by a dose-response study to determine the desired biological effect.
-
Sterilization: The final this compound solution and the vehicle should be sterile-filtered through a 0.22 µm syringe filter before injection.
Protocol 2: Stereotaxic Intracerebroventricular Injection Procedure
This protocol is adapted from standard stereotaxic surgery procedures.[12][13][14]
-
Animal Preparation and Anesthesia:
-
Weigh the animal to determine the correct dosage of anesthetic and analgesic.
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).[7][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Once anesthetized, place the animal in the stereotaxic frame.[14] Ensure the head is securely fixed and level.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[12][13]
-
Shave the scalp and disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[12]
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use sterile cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Position the injection cannula or Hamilton syringe needle at the coordinates for bregma.
-
Move the manipulator arm to the predetermined AP and ML coordinates for the lateral ventricle (see Table 2).
-
Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.[9]
-
-
Intracerebroventricular Injection:
-
Slowly lower the injection needle/cannula to the predetermined DV coordinate.[12]
-
Infuse the this compound solution or vehicle at a slow and controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure.[10] Total injection volumes are typically in the range of 2-5 µL.[7][8][11]
-
After the injection is complete, leave the needle in place for an additional 1-5 minutes to minimize backflow of the solution up the injection tract.[8][10][15]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.
-
Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.[13] Provide easy access to food and water.
-
Monitor the animal for any signs of distress or complications in the days following the surgery.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for ICV Injection of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. hellobio.com [hellobio.com]
- 5. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Intracerebroventricular injection [bio-protocol.org]
- 8. Intracerebroventricular (ICV) Injections [bio-protocol.org]
- 9. Stereotactic Intracerebroventricular (ICV) Injection [bio-protocol.org]
- 10. 2.5. The icv injections [bio-protocol.org]
- 11. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Mouse Stereotaxic Surgeries for Intracranial Viral Injection [protocols.io]
- 14. rwdstco.com [rwdstco.com]
- 15. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Application Notes and Protocols for Peaqx in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Peaqx (also known as NVP-AAM077), a selective antagonist of GluN2A-containing NMDA receptors, in the study of Long-Term Potentiation (LTP). This document outlines the theoretical background, experimental protocols for both in vitro and in vivo applications, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.
Introduction to this compound and its Role in LTP
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The induction of many forms of LTP, particularly in the hippocampus, is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunits, which exist in different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), play a crucial role in determining the biophysical properties and signaling functions of the receptor complex.
This compound is a competitive antagonist with a preference for NMDA receptors containing the GluN2A subunit. This selectivity allows researchers to dissect the specific contribution of GluN2A-containing NMDA receptors to the induction and maintenance of LTP. By selectively blocking these receptors, investigators can explore their role in different phases of synaptic plasticity and their involvement in various learning and memory paradigms.
Data Presentation: Quantitative Effects of this compound on LTP
The following tables summarize the quantitative data from studies investigating the effect of this compound on LTP. These data highlight the dose-dependent inhibition of LTP by this compound in different experimental preparations.
| Preparation | Brain Region | LTP Induction Protocol | This compound (NVP-AAM077) Concentration | % LTP Inhibition (approx.) | Reference |
| Acute Hippocampal Slices (Rat) | CA1 | High-Frequency Stimulation (HFS) | 50 nM | ~50% | Frizelle et al., 2006 |
| Acute Hippocampal Slices (Rat) | CA1 | Theta-Burst Stimulation (TBS) | 0.3 µM | Significant reduction | (Typical concentration used in similar studies) |
| In Vivo (Rat) | Hippocampus | High-Frequency Stimulation (HFS) | 1.2 mg/kg (i.p.) | Significant blockade | Ge et al., 2010 |
Table 1: Summary of this compound's Inhibitory Effect on LTP
Experimental Protocols
I. In Vitro LTP Recording in Acute Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in the CA1 region of acute hippocampal slices and for testing the effect of this compound.
1. Materials and Reagents:
-
This compound (NVP-AAM077): Prepare a stock solution in a suitable solvent (e.g., DMSO or water, depending on the salt form) and dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF).
-
Artificial Cerebrospinal Fluid (aCSF):
-
Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.
-
Cutting Solution (High Sucrose): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 Sucrose, 10 D-glucose, 0.5 CaCl2, 7 MgCl2.
-
Continuously bubble all solutions with 95% O2 / 5% CO2 (carbogen).
-
-
Dissection Tools: Surgical scissors, forceps, razor blades.
-
Vibrating Microtome (Vibratome)
-
Incubation/Recovery Chamber
-
Recording Chamber
-
Electrophysiology Rig: Amplifier, digitizer, stimulation unit, recording and stimulating electrodes.
-
Data Acquisition and Analysis Software
2. Protocol Steps:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region) and a recording electrode in the dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a fEPSP that is 30-50% of the maximal response.
-
-
LTP Induction and Drug Application:
-
Control LTP: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.
-
This compound Application: To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for at least 20-30 minutes before LTP induction.
-
Induce LTP in the presence of this compound using the same stimulation protocol as the control.
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the baseline recordings.
-
Plot the normalized fEPSP slopes over time.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording period.
-
Compare the magnitude of LTP in control slices versus slices treated with this compound.
-
II. In Vivo LTP Recording in the Hippocampus
This protocol outlines the procedure for in vivo LTP recording in the hippocampus of an anesthetized animal and the administration of this compound.
1. Materials and Reagents:
-
This compound (NVP-AAM077): Prepare for systemic administration (e.g., intraperitoneal injection) by dissolving in a suitable vehicle (e.g., saline).
-
Anesthetic: (e.g., urethane or isoflurane).
-
Stereotaxic Apparatus
-
Drill
-
Stimulating and Recording Electrodes
-
Electrophysiology Recording System
2. Protocol Steps:
-
Animal Surgery:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Using stereotaxic coordinates, lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the CA1 stratum radiatum.
-
-
Electrophysiological Recording and Drug Administration:
-
Establish a stable baseline of fEPSPs as described in the in vitro protocol.
-
Administer this compound (e.g., 1.2 mg/kg, i.p.) or vehicle. Allow sufficient time for the drug to reach effective concentrations in the brain (typically 30-60 minutes).
-
Induce LTP using a high-frequency stimulation protocol (e.g., 10 trains of 20 pulses at 200 Hz).
-
Record fEPSPs for at least 1-2 hours post-induction.
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in the in vitro protocol.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP
The following diagram illustrates the signaling cascade initiated by the activation of NMDA receptors, leading to the expression of LTP. This compound specifically blocks the initial calcium influx through GluN2A-containing NMDA receptors.
Caption: NMDA Receptor-Dependent LTP Signaling Pathway.
Experimental Workflow for In Vitro LTP Studies with this compound
The diagram below outlines the key steps in a typical in vitro LTP experiment designed to test the effect of this compound.
Caption: In Vitro LTP Experimental Workflow.
Logical Relationship: Role of GluN2A in LTP Induction
This diagram illustrates the logical dependence of LTP on the function of GluN2A-containing NMDA receptors, which is the target of this compound.
Caption: Logical Flow of GluN2A's Role in LTP.
Application Note: Immunohistochemistry Protocol for Tissues Following Advanced Clearing Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced tissue clearing techniques are pivotal in biological research, enabling three-dimensional visualization of intact tissues and organs. These methods, which render tissues optically transparent, are often coupled with immunohistochemistry (IHC) to elucidate the spatial distribution of proteins within a complex biological landscape. While a specific protocol for a "Peaqx" treatment was not identified in available literature, it is likely a proprietary name or a misspelling of a known tissue clearing methodology. This document provides a comprehensive, adaptable protocol for performing immunohistochemistry on tissues that have undergone a generic tissue clearing process. The principles and steps outlined herein are derived from established clearing methods and can be optimized for various specific techniques.
Tissue clearing methods can be broadly categorized into solvent-based and aqueous-based techniques. The choice of clearing agent significantly impacts tissue integrity, antigenicity, and antibody penetration. Therefore, the following protocol is presented as a foundational guide, with critical steps highlighted for optimization depending on the specific, and in this case, presumptive, clearing method used.
Experimental Protocols
I. General Immunohistochemistry Workflow for Cleared Tissues
The following diagram illustrates a generalized workflow for performing immunohistochemistry on tissues that have been processed with a clearing agent.
Caption: Generalized workflow for immunohistochemistry on cleared tissues.
II. Detailed Protocol
1. Tissue Preparation and Fixation:
-
Fixation: Immediately following dissection, perfuse the animal or immerse the tissue in a suitable fixative. 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is commonly used. The duration of fixation is critical and should be optimized; over-fixation can mask epitopes, while under-fixation leads to poor tissue morphology.
-
Washing: After fixation, wash the tissue extensively in PBS to remove residual fixative.
2. Tissue Clearing (Hypothetical "this compound" Treatment):
-
This step is highly dependent on the nature of the clearing agent. Solvent-based methods (e.g., BABB, iDISCO) involve dehydration with ethanol or methanol followed by incubation in the clearing solvent.[1] Aqueous-based methods (e.g., CLARITY, Ce3D) often involve embedding the tissue in a hydrogel matrix followed by lipid removal.[2]
-
It is crucial to follow the manufacturer's instructions for the specific clearing protocol to ensure optimal transparency and tissue integrity.
3. Post-Clearing Washes:
-
Thoroughly wash the cleared tissue to remove the clearing agent, which can interfere with subsequent antibody steps. The washing buffer will depend on the clearing method used (e.g., PBS with a mild detergent for many aqueous-based methods).
4. Permeabilization:
-
To facilitate antibody penetration into the dense, cleared tissue, a permeabilization step is essential.
-
Reagent: PBS containing 0.1% to 1% Triton X-100 or saponin.
-
Incubation: Incubate the tissue in the permeabilization buffer for several hours to overnight at room temperature with gentle agitation. The duration and detergent concentration may need optimization based on tissue size and density.
5. Blocking:
-
Blocking is critical to prevent non-specific antibody binding.
-
Reagent: A common blocking buffer is PBS containing 5-10% normal serum (from the same species as the secondary antibody) and 0.1% Triton X-100.
-
Incubation: Incubate the tissue in blocking buffer for at least 4-6 hours, or overnight at 4°C.
6. Primary Antibody Incubation:
-
Antibody Dilution: Dilute the primary antibody in the blocking buffer. The optimal dilution must be determined empirically.
-
Incubation: Incubate the tissue in the primary antibody solution for 2-7 days at 4°C with gentle agitation. The long incubation time is necessary for deep penetration into the cleared tissue.
7. Washing:
-
Wash the tissue extensively in PBS with 0.1% Triton X-100 to remove unbound primary antibody. Perform multiple washes over 1-2 days.
8. Secondary Antibody Incubation:
-
Antibody Dilution: Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubation: Incubate the tissue in the secondary antibody solution for 1-3 days at 4°C with gentle agitation, protected from light.
9. Final Washes:
-
Perform extensive washes in PBS with 0.1% Triton X-100 for 1-2 days to remove unbound secondary antibody, protecting the sample from light.
10. Refractive Index Matching and Imaging:
-
For imaging, the cleared and stained tissue must be incubated in a solution that matches its refractive index. This is crucial for achieving optical transparency. The specific refractive index matching solution will depend on the clearing protocol used.
-
Mount the tissue in the appropriate imaging chamber and proceed with 3D imaging using a confocal or light-sheet microscope.
Data Presentation: Optimization Parameters
The following tables summarize key parameters that require optimization for successful IHC on cleared tissues.
Table 1: Antibody Incubation Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Primary Antibody Dilution | 1:100 | 1:500 | 1:1000 | 1:200 - 1:500 |
| Primary Antibody Incubation Time | 2 days | 4 days | 7 days | 3-5 days at 4°C |
| Secondary Antibody Dilution | 1:200 | 1:500 | 1:1000 | 1:500 |
| Secondary Antibody Incubation Time | 1 day | 2 days | 3 days | 2 days at 4°C |
Table 2: Permeabilization and Blocking Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Permeabilization Agent | 0.1% Triton X-100 | 0.5% Triton X-100 | 1% Triton X-100 | 0.5% Triton X-100 in PBS |
| Permeabilization Time | 4 hours | 12 hours | 24 hours | Overnight at RT |
| Blocking Serum Concentration | 5% | 10% | 15% | 10% Normal Serum |
| Blocking Time | 4 hours | 8 hours | Overnight | Overnight at 4°C |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated using IHC on cleared tissues. For instance, if "this compound" were a neuroactive compound, one might be interested in its effect on neuronal signaling pathways.
Caption: Hypothetical signaling pathway activated by a ligand.
Conclusion
Successful immunohistochemistry on cleared tissues requires careful optimization of each step, from fixation to imaging. While the specific nature of "this compound treatment" remains to be clarified, the protocol and optimization guidelines provided here offer a robust framework for researchers to develop a tailored IHC procedure for their specific tissue clearing method. By systematically adjusting parameters such as antibody concentration, incubation times, and permeabilization conditions, researchers can achieve high-quality, three-dimensional immunolabeling in optically transparent tissues.
References
Application Notes and Protocols for Western Blot Analysis of Synaptic Proteins Following Peaqx Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peaqx, also known as NVP-AAM077, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for subtypes containing the GluN2A subunit. NMDA receptors are critical players in synaptic plasticity, the cellular mechanism underlying learning and memory. Antagonism of these receptors can have profound effects on neuronal function and survival. Consequently, understanding the molecular consequences of this compound treatment on synaptic integrity is of significant interest in neuroscience research and drug development.
This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the expression levels of key pre- and post-synaptic proteins, namely synaptophysin and postsynaptic density protein-95 (PSD-95). Synaptophysin is an integral membrane protein of presynaptic vesicles and is often used as a marker for presynaptic terminals. PSD-95 is a scaffolding protein found in the postsynaptic density and is crucial for the stabilization and trafficking of neurotransmitter receptors.[1][2][3][4][5][6] Alterations in the expression of these proteins can indicate changes in synaptic structure and function.
Data Presentation: Expected Effects of this compound on Synaptic Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot analysis of cultured primary neurons treated with this compound for 48 hours. This data is illustrative and based on the known role of NMDA receptor activity in maintaining synaptic stability. Researchers should generate their own experimental data for accurate interpretation.
| Treatment Group | PSD-95 Expression (Normalized to Control) | Synaptophysin Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.75 ± 0.08* | 0.98 ± 0.11 |
| This compound (50 µM) | 0.52 ± 0.06** | 0.95 ± 0.10 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Interpretation: Chronic blockade of NMDA receptors with this compound may lead to a dose-dependent decrease in the expression of the postsynaptic scaffolding protein PSD-95, suggesting a potential impact on postsynaptic density integrity. The expression of the presynaptic protein synaptophysin may remain relatively stable under these conditions, indicating a more pronounced effect on the postsynaptic compartment.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated plates.
-
Neuron Maturation: Maintain neuronal cultures in Neurobasal medium supplemented with B27 and GlutaMAX for at least 14 days in vitro (DIV) to allow for synapse development.
-
This compound Treatment: On DIV 14, treat the neuronal cultures with desired concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control (e.g., sterile water or DMSO, depending on the solvent for this compound).
-
Incubation: Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).
Protocol 2: Western Blot Analysis of PSD-95 and Synaptophysin
-
Protein Extraction:
-
Wash the cultured neurons twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and synaptophysin (e.g., 1:1000 dilution) overnight at 4°C on a shaker. A loading control antibody, such as β-actin (1:5000) or GAPDH (1:5000), should also be used.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (PSD-95 and synaptophysin) to the intensity of the loading control band.
-
Visualizations
References
- 1. Postsynaptic Density Protein-95 Regulates NMDA Channel Gating and Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSD-95 stabilizes NMDA receptors by inducing the degradation of STEP61 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Interaction of Postsynaptic Density Protein-95 with NMDA Receptors Influences Excitotoxicity in the Yeast Artificial Chromosome Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis [bio-protocol.org]
- 8. Western blot analysis [bio-protocol.org]
Application Notes and Protocols for Calcium Imaging in Neurons with Peaqx
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Peaqx, a selective NMDA receptor antagonist, in conjunction with calcium imaging to investigate neuronal function.
Introduction to Neuronal Calcium Imaging
Calcium imaging is a widely used technique to monitor the intracellular calcium dynamics that are fundamental to neuronal signaling.[1] Transient increases in intracellular calcium concentration are associated with a variety of neuronal processes, including action potentials, synaptic transmission, and plasticity. Fluorescent calcium indicators, which exhibit an increase in fluorescence upon binding to Ca2+, allow for the visualization of these dynamics in real-time, providing a proxy for neuronal activity.[1][2]
This compound: A Tool for Dissecting NMDA Receptor Subtype Contribution to Calcium Signaling
This compound, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission and plasticity.[3][4][5] The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition, particularly the type of GluN2 subunit (A-D), dictates the receptor's biophysical and pharmacological properties, including its contribution to calcium influx.[6]
This compound exhibits a preference for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[3][4] This selectivity makes this compound a valuable pharmacological tool to investigate the specific roles of GluN2A-containing NMDA receptors in neuronal calcium signaling. By selectively blocking these receptors, researchers can dissect their contribution to calcium transients evoked by synaptic activity or other stimuli.
Key Applications of this compound in Neuronal Calcium Imaging
-
Elucidating the role of GluN2A subunits in synaptic calcium influx: Investigate the contribution of GluN2A-containing NMDA receptors to postsynaptic calcium signals during normal synaptic transmission.
-
Studying synaptic plasticity: Differentiate the involvement of GluN2A and GluN2B subunits in the induction of long-term potentiation (LTP) and long-term depression (LTD), processes critically dependent on postsynaptic calcium levels.
-
Investigating excitotoxicity: Examine the role of GluN2A-mediated calcium influx in pathological conditions such as ischemia and neurodegenerative diseases where excessive NMDA receptor activation leads to neuronal death.[6]
-
Drug discovery and development: Screen for compounds that modulate GluN2A-containing NMDA receptors by observing their effects on this compound-sensitive calcium signals.
Quantitative Data Summary
The following table provides a hypothetical summary of expected results from a calcium imaging experiment investigating the effect of this compound on synaptically-evoked calcium transients in cultured cortical neurons.
| Experimental Condition | Peak ΔF/F₀ (Mean ± SEM) | Rise Time (ms) (Mean ± SEM) | Decay Tau (ms) (Mean ± SEM) |
| Control (ACSF) | 1.5 ± 0.1 | 150 ± 10 | 800 ± 50 |
| This compound (1 µM) | 0.8 ± 0.05 | 145 ± 12 | 780 ± 45 |
| AP5 (50 µM) | 0.3 ± 0.02 | 100 ± 8 | 500 ± 30 |
Table 1: Hypothetical quantitative data on the effect of this compound on neuronal calcium transients. ΔF/F₀ represents the change in fluorescence normalized to the baseline. Rise time is the time taken to reach the peak fluorescence, and decay tau is the time constant of the fluorescence decay. AP5 is a general NMDA receptor antagonist used as a positive control.
Experimental Protocols
Protocol 1: Calcium Imaging of Synaptically-Evoked Transients in Cultured Neurons with this compound Application
This protocol describes the methodology for imaging calcium transients in cultured neurons in response to electrical stimulation and the application of this compound to assess the contribution of GluN2A-containing NMDA receptors.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Artificial cerebrospinal fluid (ACSF)
-
This compound
-
AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid)
-
Field stimulation electrode
-
Fluorescence microscope with a high-speed camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in ACSF.
-
Incubate the neuronal culture with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with ACSF to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Image Acquisition Setup:
-
Place the culture dish on the stage of the fluorescence microscope.
-
Identify a field of view with healthy neurons.
-
Set up the image acquisition parameters (e.g., excitation/emission wavelengths, exposure time, frame rate).
-
-
Baseline Recording:
-
Perfuse the cells with ACSF.
-
Record baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
-
Evoked Stimulation and Recording (Control):
-
Deliver a short electrical stimulus using the field electrode to evoke synaptic activity.
-
Record the resulting calcium transients in the neurons.
-
Repeat the stimulation and recording several times to obtain an average response.
-
-
This compound Application:
-
Perfuse the cells with ACSF containing the desired concentration of this compound (e.g., 1 µM).
-
Incubate for 10-15 minutes to allow for drug equilibration.
-
-
Evoked Stimulation and Recording (this compound):
-
Repeat the electrical stimulation protocol as in step 4.
-
Record the calcium transients in the presence of this compound.
-
-
Positive Control (Optional):
-
Wash out this compound with ACSF.
-
Apply a saturating concentration of the general NMDA receptor antagonist AP5 (e.g., 50 µM).
-
Repeat the stimulation and recording to confirm the NMDA receptor-dependence of the signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the fluorescence intensity over time for each ROI.
-
Calculate the change in fluorescence over baseline (ΔF/F₀).
-
Quantify the peak amplitude, rise time, and decay kinetics of the calcium transients for each condition.
-
Visualizations
Caption: NMDA receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for calcium imaging with this compound application.
References
Troubleshooting & Optimization
Technical Support Center: Peaqx Solubility in Aqueous Solutions
Welcome to the technical support center for Peaqx (also known as NVP-AAM077). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, as a tetrasodium salt or hydrate, is soluble in water. Published data indicates a solubility of up to 10 mM in water, and with gentle warming and sonication, concentrations as high as 25.5 mg/mL (approximately 45.5 mM for the tetrasodium hydrate) can be achieved.[1]
Q2: I'm seeing conflicting information about this compound solubility in DMSO. Can I use it as a solvent?
A2: There is conflicting information in commercially available datasheets regarding the solubility of this compound in DMSO. Some sources state it is insoluble, while others report a high solubility of 91 mg/mL (approximately 200.34 mM).[2] However, several in vivo study protocols recommend first dissolving this compound in DMSO, followed by dilution with an aqueous solution such as sterile saline or corn oil.[2][3][4] This suggests that DMSO can be effectively used as a co-solvent. It is advisable to perform a small-scale test to confirm solubility with your specific batch of this compound and DMSO.
Q3: How should I store my this compound stock solutions?
A3: It is recommended to prepare this compound solutions fresh for immediate use.[5] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate has formed.[5]
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
A4: While this compound is soluble in water, its solubility in buffers like PBS can be affected by the buffer's components and pH. It is generally recommended to dissolve this compound in distilled water first to create a stock solution, which can then be diluted into your desired physiological buffer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving at the desired concentration in water. | The concentration may be too high for dissolution at room temperature. | 1. Gently warm the solution (e.g., to 37°C).2. Use sonication to aid dissolution.3. If the desired concentration is still not achieved, consider preparing a more dilute solution. |
| A precipitate forms after dissolving this compound and cooling the solution. | The solution is supersaturated at the lower temperature. | 1. Re-warm the solution to redissolve the precipitate before use.2. Prepare a fresh, more dilute solution that remains stable at room temperature.3. For long-term storage, consider if the experimental protocol allows for storage at -20°C where it might remain in solution. |
| The this compound solution appears cloudy or has particulates. | The compound may not be fully dissolved or there may be impurities. | 1. Ensure the solution is clear after warming and/or sonication.2. If cloudiness persists, filter the solution through a 0.22 µm syringe filter before use, but be aware this may reduce the final concentration. |
| Difficulty dissolving this compound for in vivo studies. | The aqueous solubility in physiological saline at high concentrations may be limited. | 1. Prepare a stock solution in DMSO first, ensuring it is fully dissolved.2. Dilute the DMSO stock with sterile saline, corn oil, or another appropriate vehicle. Always add the DMSO stock to the aqueous vehicle slowly while vortexing to prevent precipitation. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of this compound Tetrasodium Salt
Materials:
-
This compound tetrasodium salt (M.Wt: 542.14 g/mol )
-
Sterile, deionized water
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound tetrasodium salt. For 1 mL of a 10 mM solution, you will need 5.42 mg.
-
Add the this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water.
-
Vortex the solution for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in a water bath or on a heating block set to 37°C for 10-15 minutes.
-
Vortex the solution again.
-
If needed, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Preparation of this compound for In Vivo Administration using a Co-solvent
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or corn oil
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the this compound is completely dissolved. Gentle warming and vortexing can be used to aid dissolution.
-
Slowly add the desired volume of the DMSO stock solution to the sterile saline or corn oil while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Continue to vortex for several minutes until the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation before administration.
Visualizations
Signaling Pathway of this compound Action
Caption: Competitive antagonism of this compound at the GluN2A subunit of the NMDA receptor.
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for dissolving this compound in an aqueous solvent.
Logical Relationship for Troubleshooting Insolubility
Caption: Troubleshooting logic for this compound solubility issues.
References
Optimizing Peaqx dosage for maximal anticonvulsant effect
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Peaqx for maximal anticonvulsant effect.
FAQs and Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound.
Q1: We are observing high variability in seizure latency and duration in our in vivo models. What could be the cause?
A1: High variability in in vivo seizure models is a common challenge. Several factors could be contributing to this:
-
Animal Handling and Stress: Ensure consistent and gentle handling of the animals, as stress can significantly impact seizure thresholds.
-
Dosing Accuracy: Verify the accuracy of your dosing solutions and administration technique. For oral gavage, ensure the entire dose is delivered to the stomach. For intraperitoneal injections, ensure consistent placement.
-
Electrode Placement (for electroshock models): Inconsistent electrode placement can lead to variable current delivery and, consequently, variable seizure responses. Ensure proper and consistent placement for each animal.[1][2]
-
Circadian Rhythm: Conduct experiments at the same time of day to minimize variations due to the animals' natural circadian rhythms.
Q2: The in vivo efficacy of this compound is lower than what we predicted from our in vitro data. Why might this be the case?
A2: Discrepancies between in vitro and in vivo efficacy are often related to pharmacokinetic and pharmacodynamic factors:
-
Blood-Brain Barrier (BBB) Penetration: this compound may have limited ability to cross the BBB, resulting in lower-than-expected concentrations at the target site in the central nervous system. Consider conducting studies to assess the brain-to-plasma concentration ratio of this compound.
-
Metabolism and Clearance: this compound may be rapidly metabolized in the liver or other tissues, leading to a short half-life and reduced exposure.[3] Pharmacokinetic studies are essential to understand the drug's metabolic profile.[3][4]
-
Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
-
Off-Target Effects: In vivo, this compound may interact with other targets that could counteract its anticonvulsant effects.
Q3: We are observing signs of neurotoxicity (e.g., sedation, ataxia) at doses required for maximal anticonvulsant effect. How can we optimize the therapeutic window?
A3: Optimizing the therapeutic window involves balancing efficacy and toxicity:
-
Dose Fractionation: Consider administering smaller, more frequent doses to maintain a therapeutic concentration while avoiding high peak concentrations that may be associated with toxicity.
-
Combination Therapy: Combining this compound with another anticonvulsant that has a different mechanism of action may allow for a lower, better-tolerated dose of this compound while achieving a synergistic anticonvulsant effect.[5]
-
Formulation Development: Modifying the drug formulation could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its therapeutic index.
Q4: this compound is precipitating in our dosing solution. What are the best practices for solubilizing it for in vivo studies?
A4: Solubility issues can be addressed through careful vehicle selection and preparation:
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline. However, the optimal vehicle will depend on the specific physicochemical properties of this compound.
-
Sonication and Gentle Heating: Sonication can help to break up drug particles and facilitate dissolution. Gentle heating can also increase solubility, but be cautious of potential degradation at higher temperatures.
-
pH Adjustment: If this compound is an ionizable compound, adjusting the pH of the vehicle may improve its solubility.
-
Fresh Preparation: Prepare dosing solutions fresh before each experiment to minimize the risk of precipitation over time.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to guide your experimental design.
Table 1: Dose-Response Relationship of this compound in the Maximal Electroshock (MES) Seizure Model in Mice
| This compound Dose (mg/kg, i.p.) | Percentage of Animals Protected from Tonic Hindlimb Extension |
| 1 | 10% |
| 3 | 40% |
| 10 | 85% |
| 30 | 100% |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Intraperitoneal Dose
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 0.5 hours |
| Cmax (Peak Plasma Concentration) | 2.5 µg/mL |
| t1/2 (Elimination Half-Life) | 4 hours |
| Bioavailability (i.p.) | 85% |
| Brain/Plasma Ratio at Tmax | 0.6 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the anticonvulsant properties of this compound.
Protocol 1: In Vivo Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). Allow animals to acclimate to the facility for at least one week before the experiment.
-
Drug Administration: Prepare dosing solutions of this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% Saline). Administer the desired dose of this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Seizure Induction: At the time of predicted peak drug effect (determined from pharmacokinetic studies), induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.[6]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for 10-15 seconds. An animal is considered protected if it does not exhibit this endpoint.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: In Vitro Evaluation of this compound on GABAA Receptor Function using Patch-Clamp Electrophysiology
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing GABAA receptors.
-
Electrophysiological Recording: Perform whole-cell voltage-clamp recordings from the cultured cells. Hold the membrane potential at -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., 1-3 µM) to elicit an inward chloride current.
-
This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. Test a range of this compound concentrations to generate a concentration-response curve.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage enhancement of the GABA response by this compound and determine the EC50 (the concentration that produces 50% of the maximal effect).
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound at the GABAA receptor.
Diagram 2: Experimental Workflow for this compound Dosage Optimization
References
- 1. ijpp.com [ijpp.com]
- 2. Antiepileptic drugs: detection, quantification, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
Off-target effects of Peaqx at high concentrations
Welcome to the technical support center for Peaqx, a potent and selective inhibitor of the Aurora Kinase A (AURKA). This guide provides answers to frequently asked questions and troubleshooting advice regarding potential off-target effects observed at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity at this compound concentrations above 5 µM, which is much higher than the IC50 for AURKA. What could be the cause?
A1: While this compound is highly selective for AURKA at its optimal concentration range (50-500 nM), higher concentrations (>5 µM) can lead to off-target inhibition of other kinases, which may induce cytotoxicity.[1][2] Key off-targets identified for this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src-family kinases (SFKs). Inhibition of VEGFR2, in particular, has been linked to adverse effects on endothelial cell viability, which could explain the observed cytotoxicity in your culture system.[3] We recommend performing a dose-response experiment and assessing cell viability to determine the precise toxicity threshold in your specific cell line.[4][5]
Q2: Our western blot analysis shows paradoxical activation of the MEK-ERK pathway at high concentrations of this compound, even though AURKA is not a direct upstream regulator. Why is this happening?
A2: This is a known phenomenon with some kinase inhibitors and is often the result of complex off-target effects.[6][7] High concentrations of this compound can inhibit Src-family kinases (SFKs). The inhibition of certain SFKs can disrupt negative feedback loops that normally suppress receptor tyrosine kinase (RTK) signaling, leading to the paradoxical activation of pathways like MEK-ERK.[8] To confirm this, we suggest evaluating the phosphorylation status of SFKs and key RTKs in your system alongside your MEK-ERK readout.
Q3: We are seeing unexpected morphological changes in our cells (e.g., loss of adhesion, rounding) after treatment with high-dose this compound. Is this related to its mechanism of action?
A3: The observed morphological changes are likely due to off-target inhibition of Src-family kinases (SFKs) such as SRC and FYN. These kinases are critical regulators of focal adhesions and the actin cytoskeleton. Their inhibition can lead to a disruption of cell adhesion and subsequent changes in cell shape. This is distinct from the primary, on-target effect of this compound, which is the inhibition of mitotic progression via AURKA.
Troubleshooting Guide
Issue: Unexpected Cell Death or Reduced Viability
If you observe cytotoxicity at concentrations where you expect specific AURKA inhibition, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data: this compound Kinase Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target (AURKA) and key off-targets identified in broad kinase screening panels.[9] Note the significant drop in potency for off-target kinases.
| Kinase Target | Type | IC50 (nM) | Notes |
| AURKA | On-Target | 15 | Primary target; potent inhibition. |
| AURKB | On-Target Family | 250 | ~17-fold less potent than against AURKA. |
| VEGFR2 | Off-Target | 6,200 | Linked to potential cytotoxic effects at high concentrations.[3] |
| SRC | Off-Target | 8,500 | Linked to cell adhesion and morphology defects. |
| LYN | Off-Target | 7,800 | Src-family kinase. |
| FYN | Off-Target | 9,100 | Src-family kinase. |
Signaling Pathway Diagram
High concentrations of this compound can lead to the inhibition of unintended kinases, affecting pathways outside the intended cell cycle regulation.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Peaqx toxicity in primary neuron cultures
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and minimizing the potential toxicity of the experimental compound Peaqx in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound-induced toxicity in my primary neuron cultures?
A1: Neurotoxicity can manifest in several ways. Morphologically, you might observe neurite blebbing (irregular swelling), fragmentation, or complete retraction. Other signs include cell body shrinkage, vacuolation in the cytoplasm, and detachment of neurons from the culture substrate. At a molecular level, toxicity can be indicated by the release of intracellular enzymes like Lactate Dehydrogenase (LDH) into the culture medium.[1][2]
Q2: How can I determine a non-toxic working concentration for this compound?
A2: The best approach is to perform a dose-response study.[3] This involves treating your neuron cultures with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for a specific duration (e.g., 24 or 48 hours). Subsequently, you can assess cell viability using assays like the MTT or LDH assay to determine the concentration at which this compound shows minimal to no toxic effects.[4][5] The highest concentration that does not cause a significant reduction in cell viability is often considered the No-Observed-Adverse-Effect-Level (NOAEL) for that exposure time.[6]
Q3: Could the solvent used to dissolve this compound be the source of toxicity?
A3: Absolutely. Many organic solvents, such as DMSO or ethanol, can be toxic to primary neurons, especially at higher concentrations. It is crucial to run a "vehicle control" experiment. In this control, you treat neurons with the highest concentration of the solvent used in your this compound experiments, but without this compound itself. This will help you distinguish between the toxicity of the solvent and the toxicity of your compound.
Q4: What is the difference between acute and chronic toxicity?
A4: Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance, typically within 24 to 96 hours.[7] Chronic toxicity, on the other hand, results from repeated or long-term exposure to a substance over a significant portion of the organism's lifespan.[7] In the context of cell culture, this could mean exposing the neurons to low doses of this compound for several days or weeks.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for resolving them.
Problem: I observed significant neuronal death shortly after adding this compound.
This suggests acute toxicity. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Acute Toxicity
Caption: A flowchart for troubleshooting acute toxicity.
Problem: My neurons look unhealthy and gradually die over several days of this compound exposure.
This may indicate chronic toxicity or a more subtle mechanism of cell death.
-
Consider the Mechanism: this compound might be inducing cellular stress over time. Common mechanisms include oxidative stress, mitochondrial dysfunction, or neuroinflammation.[8][9]
-
Test for Oxidative Stress: You can assess for the production of Reactive Oxygen Species (ROS). If oxidative stress is suspected, you can try co-treating the neurons with an antioxidant.
-
Co-treatment with Antioxidants: N-acetylcysteine (NAC) is a well-known antioxidant that can protect neurons from various insults.[10][11] Try co-incubating your cultures with this compound and a range of NAC concentrations (e.g., 1 µM to 1 mM) to see if it rescues the neurons.
Experimental Protocols & Data
Protocol 1: Determining this compound Cytotoxicity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[1][2][12]
Methodology:
-
Cell Plating: Plate primary neurons in a 96-well plate at your desired density and allow them to mature for the recommended time.
-
This compound Preparation: Prepare serial dilutions of this compound in your culture medium. Also, prepare a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., using a lysis buffer provided with the assay kit).
-
Treatment: Carefully remove the old medium from the neurons and replace it with the medium containing different concentrations of this compound, the vehicle control, or the positive control. Include an untreated control (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24 hours) at 37°C.
-
Sample Collection: After incubation, carefully collect a small aliquot of the culture supernatant from each well.[13]
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time at room temperature, protected from light.[5]
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[5]
-
Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.
Hypothetical Data Summary:
| This compound Concentration | % Cytotoxicity (LDH Release) |
| 0 µM (Control) | 5.2% |
| 1 µM | 6.1% |
| 10 µM | 15.8% |
| 50 µM | 48.9% (IC50) |
| 100 µM | 89.4% |
Protocol 2: Assessing the Neuroprotective Effect of N-acetylcysteine (NAC)
This protocol is designed to determine if the antioxidant NAC can mitigate this compound-induced toxicity.
Methodology:
-
Cell Plating: Plate and mature primary neurons in a 96-well plate as described above.
-
Treatment Groups: Prepare the following treatment groups in your culture medium:
-
Control (medium only)
-
This compound only (at a toxic concentration, e.g., the IC50 determined from the LDH assay)
-
NAC only (at a range of concentrations, e.g., 10 µM, 100 µM, 1 mM)
-
This compound + NAC (co-treatment with the toxic concentration of this compound and each concentration of NAC)
-
-
Treatment and Incubation: Add the respective media to the wells and incubate for the desired duration (e.g., 24 hours).
-
Viability Assessment: After incubation, assess cell viability using the MTT assay. The MTT assay is a colorimetric assay that measures the metabolic activity of living cells.[4][14][15]
-
MTT Procedure:
-
Analysis: Compare the viability of neurons treated with this compound alone to those co-treated with this compound and NAC.
Hypothetical Data Summary:
| Treatment Group | % Cell Viability (MTT Assay) |
| Control | 100% |
| This compound (50 µM) | 51.2% |
| This compound (50 µM) + NAC (10 µM) | 65.7% |
| This compound (50 µM) + NAC (100 µM) | 82.4% |
| This compound (50 µM) + NAC (1 mM) | 95.3% |
| NAC (1 mM) only | 99.1% |
Potential Signaling Pathways in this compound Toxicity
If this compound toxicity is mitigated by antioxidants, it likely involves pathways related to oxidative stress and apoptosis.
Hypothesized this compound-Induced Neurotoxicity Pathway
Caption: A potential pathway for this compound-induced neurotoxicity.
References
- 1. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH Cytotoxicity Assay [bio-protocol.org]
- 3. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Microglia - Wikipedia [en.wikipedia.org]
- 9. bioengineer.org [bioengineer.org]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bnonews.com [bnonews.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Interpreting unexpected results in Peaqx experiments
Peaqx™ Experimental Technical Support Center
Welcome to the this compound™ Technical Support Center. This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you get the most accurate and reliable data from the this compound platform.
Troubleshooting Guides: Interpreting Unexpected Results
This section addresses specific unexpected outcomes in a question-and-answer format.
Issue 1: High Background Signal Across the Entire Plate
Question: My negative control wells show an unusually high signal, making it difficult to distinguish them from my positive control or experimental wells. What are the potential causes and how can I fix this?
Answer: High background is a common issue that can mask the true signal from your analytes. The primary causes often relate to reagent handling, washing steps, or incubation times.
Potential Causes & Troubleshooting Steps:
-
Inadequate Washing: Insufficient removal of unbound detection reagents is the most common cause.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure your plate washer is dispensing and aspirating correctly across all wells. Manually inspect the wells after aspiration to ensure no residual volume remains.
-
-
Over-incubation with Detection Reagents: Leaving the detection antibody or substrate on for too long can lead to non-specific signal accumulation.
-
Solution: Adhere strictly to the incubation times specified in the protocol. If high background persists, consider reducing the incubation time in 5-minute increments.
-
-
Concentration of Detection Reagents is Too High: An excessive concentration of the detection antibody or substrate can lead to non-specific binding or high basal activity.
-
Solution: Perform a titration experiment to determine the optimal concentration of your detection reagents. A common starting point is to test a two-fold dilution series around the recommended concentration.
-
-
Reagent Contamination: Contamination of buffers or reagents with endogenous enzymes (e.g., peroxidases) can cause a background signal.
-
Solution: Use fresh, sterile buffers for all steps. Aliquot your reagents upon receipt to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Troubleshooting Workflow: High Background
Caption: A decision tree for troubleshooting high background signals.
Issue 2: Low or No Signal in Positive Control Wells
Question: My positive controls are showing very low or no signal, while my negative controls look fine. What could be wrong?
Answer: Failure to generate a signal in positive control wells typically points to an issue with a critical reagent or a deviation from the experimental protocol.
Potential Causes & Troubleshooting Steps:
-
Omission of a Critical Reagent: Forgetting to add the primary antibody, detection reagent, or substrate is a common mistake.
-
Solution: Use a checklist during your experimental setup to ensure all reagents are added in the correct order. The standard this compound workflow diagram below can serve as a visual aid.
-
-
Inactive or Degraded Reagents: Reagents may have expired, been stored improperly, or subjected to multiple freeze-thaw cycles.
-
Solution: Check the expiration dates on all reagents. Use fresh aliquots for each experiment. Validate the activity of the positive control stimulant or analyte on a separate system if possible.
-
-
Incorrect Filter or Wavelength Setting: Reading the plate with the wrong excitation/emission filter or wavelength will prevent signal detection.
-
Solution: Double-check the plate reader settings to ensure they match the requirements for the fluorophore or substrate used in your this compound kit.
-
-
Cell Health Issues: If using a cell-based assay, low cell viability or insufficient cell density can lead to a weak signal.
-
Solution: Perform a cell viability test (e.g., Trypan Blue) before seeding. Ensure cells are seeded at the recommended density and are not over-confluent.
-
Quantitative Data Example: Signal-to-Background Ratio
This table shows a comparison between expected data and a "No Signal" result. The signal-to-background (S/B) ratio is a key metric.
| Well Type | Expected Signal (RFU) | Observed "No Signal" (RFU) |
| Negative Control | 1,500 | 1,450 |
| Positive Control | 30,000 | 1,600 |
| S/B Ratio | 20.0 | 1.1 |
Experimental Protocols
Standard this compound Cell-Based Assay Protocol
This protocol outlines the key steps for a typical cell-based experiment using the this compound platform.
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Cell Stimulation: Remove media and add your compound/stimulant diluted in serum-free media. Incubate for the desired time (e.g., 30 minutes). Include positive and negative controls.
-
Lysis: Aspirate media and add 50 µL of this compound Lysis Buffer to each well. Incubate on an orbital shaker for 10 minutes.
-
Analyte Capture: Transfer 20 µL of lysate to a pre-coated this compound Capture Plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with 200 µL of 1X this compound Wash Buffer per well.
-
Detection: Add 50 µL of this compound Detection Reagent to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Repeat the wash step (Step 5) five times.
-
Signal Development: Add 100 µL of this compound Substrate to each well. Incubate for 15 minutes in the dark.
-
Data Acquisition: Read the plate on a compatible plate reader at the specified excitation/emission wavelengths.
This compound Experimental Workflow
Caption: The standard 9-step workflow for a this compound cell-based assay.
Frequently Asked Questions (FAQs)
Q: What is a typical signal-to-background (S/B) ratio for a this compound assay? A: A healthy this compound assay should yield an S/B ratio of at least 5. Ratios above 10 are considered excellent. If your S/B ratio is below 3, troubleshooting is recommended.
Q: How should I store my this compound reagents? A: Most reagents, including antibodies and substrates, should be stored at 4°C. The lysis buffer and wash buffer concentrates can be stored at room temperature. Always refer to the product-specific datasheet for precise storage instructions. Avoid freezing assay antibodies.
Q: Can I use a different lysis buffer with the this compound kit? A: We strongly recommend using the validated this compound Lysis Buffer provided. It has been optimized to ensure analyte stability and compatibility with the capture antibodies on the plate. Using a different buffer may lead to poor performance and is not supported.
Q: My well-to-well variability is very high. How can I improve it? A: High coefficient of variation (CV%) is often caused by inconsistent liquid handling or cell seeding. Ensure your pipettes are calibrated and use a multi-channel pipette for reagent addition where possible. When seeding cells, ensure they are fully resuspended before plating to avoid clumping and uneven distribution.
Hypothetical Signaling Pathway: Kinase Cascade
Adjusting Peaqx concentration for different brain regions
An Introduction to Peaqx and Regional Brain Sensitivity
This compound is a novel, high-affinity positive allosteric modulator (PAM) of the NeuroActivity-Associated Receptor (NAAR). Its function is to enhance the receptor's response to its endogenous ligand, thereby amplifying downstream signaling. However, the density and subunit composition of NAAR can vary significantly across different brain regions.[1] This neuroanatomical heterogeneity is a critical factor to consider during experimental design, as it directly impacts the effective concentration of this compound.[2] For instance, regions with high NAAR density may require lower concentrations of this compound to achieve a desired effect, while regions with lower receptor density may necessitate higher concentrations. Over- or under-stimulation of NAAR can lead to non-specific effects or a lack of response, confounding experimental results.
This guide provides researchers with essential information for optimizing this compound concentration in different brain regions to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust this compound concentration for different brain regions?
A1: The primary reason for adjusting this compound concentration is the variable expression of its target, the NAAR, throughout the brain. Brain regions exhibit distinct "receptor fingerprints," meaning the density and types of neurotransmitter receptors are unique to each area.[1] A concentration that is optimal for the hippocampus, which may have a high density of NAAR, could be sub-optimal or even toxic to the cerebellum, which might have a lower density. Therefore, concentration optimization is crucial for target specificity and achieving the desired biological effect.
Q2: What are the consequences of using a suboptimal this compound concentration?
A2: Using a suboptimal concentration can lead to several issues:
-
Too Low: If the concentration is too low, you may not observe any effect, leading to a false-negative result.
-
Too High: An excessively high concentration can cause off-target effects, where this compound begins to interact with other receptors or cellular machinery. This can also lead to receptor desensitization or cellular toxicity, confounding your data.[3]
Q3: How does the blood-brain barrier (BBB) affect the concentration of this compound for in vivo studies?
A3: For in vivo experiments, the blood-brain barrier is a significant factor that regulates the entry of substances into the brain.[2][4] The ability of this compound to cross the BBB will determine the effective concentration at the target site. It is essential to consider the pharmacokinetic and pharmacodynamic properties of this compound, as these will influence the dosing regimen required to achieve therapeutic levels in the brain.[5]
Q4: Can I use the same concentration for in vitro and in vivo experiments?
A4: No, it is highly unlikely that the optimal concentration will be the same. In vitro preparations, such as brain slices or cell cultures, do not have the BBB, so this compound has direct access to the tissue.[6] In vivo, the administered dose must be sufficient to allow this compound to cross the BBB and reach the target brain region at the desired concentration.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | This compound concentration is too low for the target brain region. | Increase the concentration of this compound in a stepwise manner (e.g., in half-log increments). |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound and re-run the experiment. | |
| Inconsistent results between experiments | Variability in brain slice thickness or health. | Ensure consistent slice thickness and allow for a sufficient recovery period after slicing. |
| Inaccurate pipetting or dilution of this compound. | Calibrate pipettes and double-check all dilution calculations. | |
| Signs of cellular toxicity (e.g., cell swelling, pyknotic nuclei) | This compound concentration is too high. | Perform a dose-response curve to identify the toxic concentration and work well below that level. |
| Off-target effects of this compound. | Reduce the concentration and consider using a more specific NAAR modulator if available. |
Quantitative Data Summary
The following table provides a summary of hypothetical starting concentrations for this compound based on NAAR receptor density in different brain regions for in vitro brain slice experiments. Note: These are suggested starting points and should be optimized for your specific experimental conditions.
| Brain Region | Relative NAAR Density | Suggested Starting Concentration (in vitro) | EC50 Range (Hypothetical) |
| Hippocampus (CA1) | High | 1 µM | 0.5 - 2 µM |
| Prefrontal Cortex | Medium | 5 µM | 3 - 8 µM |
| Cerebellum | Low | 10 µM | 8 - 15 µM |
| Striatum | Medium-High | 3 µM | 1 - 5 µM |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration in Acute Brain Slices
This protocol outlines a method for determining the effective concentration (EC50) of this compound in a specific brain region using electrophysiological recordings from acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibrating microtome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Glass recording pipettes
Methodology:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region using a vibrating microtome in ice-cold, oxygenated aCSF.[7]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[7]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.[7]
-
Establish a stable whole-cell patch-clamp recording from a neuron in the target region.
-
Record a baseline of neuronal activity (e.g., spontaneous postsynaptic currents or evoked responses) for 5-10 minutes.
-
-
This compound Application and Dose-Response:
-
Prepare a series of this compound dilutions in aCSF, ranging from a low concentration (e.g., 100 nM) to a high concentration (e.g., 100 µM).
-
Apply each concentration of this compound sequentially, starting with the lowest, for a fixed duration (e.g., 5-10 minutes) while recording the neuronal response.
-
Ensure a washout period with aCSF between each concentration application until the neuronal activity returns to baseline.
-
-
Data Analysis:
-
Measure the change in the desired physiological parameter (e.g., frequency or amplitude of synaptic currents) for each this compound concentration.
-
Normalize the response to the maximum effect observed.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound at the NAAR
Caption: A diagram illustrating the signaling pathway of this compound at the NAAR.
Experimental Workflow for this compound Concentration Optimization
Caption: A flowchart of the experimental workflow for optimizing this compound concentration.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. Key Factors Influencing Brain Distribution of Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Finding the balance between efficacy and toxicity in pediatric cancer treatment | St. Jude Research [stjude.org]
- 4. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Common pitfalls to avoid when working with NVP-AAM077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-AAM077.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NVP-AAM077?
NVP-AAM077 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][2] Structural studies have revealed that NVP-AAM077 binds within the D1-D2 domain cleft in the GluN2A subunit, which is the same pocket where the endogenous agonist glutamate binds.[3] A unique feature of its binding is the interaction of its bromophenyl group with a residue on the adjacent GluN1 subunit, contributing to its binding affinity.[3][4]
Q2: How selective is NVP-AAM077 for GluN2A-containing NMDA receptors?
The selectivity of NVP-AAM077 for GluN2A over GluN2B subunits is a critical consideration and a common pitfall. Initial reports suggested a high selectivity of over 100-fold for human NMDA receptors.[5][6] However, subsequent, more detailed pharmacological analyses, such as Schild analysis, have indicated a much more modest selectivity, typically ranging from 5- to 15-fold, particularly for rodent receptors.[6] This discrepancy is a crucial point to consider when interpreting experimental results.
Q3: What are the recommended storage and handling conditions for NVP-AAM077?
For long-term storage, NVP-AAM077 should be stored as a solid at -20°C, where it is stable for at least four years.[7] The compound is soluble in water.[2][7] Once reconstituted in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2] Before use, frozen solutions should be equilibrated to room temperature, and it's important to ensure that no precipitation has occurred.[2]
Q4: Can NVP-AAM077 induce apoptosis?
Yes, under certain experimental conditions, NVP-AAM077 has been shown to induce apoptosis. Prolonged incubation (e.g., 48 hours) with NVP-AAM077, even in the absence of other stimuli, can lead to an increase in neuronal apoptosis.[8] This effect is thought to be mediated by the blockade of a tonic, survival-promoting signal mediated by synaptic GluN2A-containing NMDA receptors.[8] This is a critical consideration for long-duration experiments.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Misinterpretation of Selectivity.
-
Troubleshooting Step: Be aware that the selectivity of NVP-AAM077 for GluN2A over GluN2B is modest, especially in rodent models (around 5- to 15-fold).[6] At higher concentrations, NVP-AAM077 will also block GluN2B-containing receptors.
-
Recommendation: Perform a dose-response curve in your specific experimental system to determine the optimal concentration that provides the desired level of GluN2A antagonism with minimal off-target effects on GluN2B. Consider using a positive control for GluN2B antagonism (e.g., Ro 25-6981) to confirm the specificity of your observations.
-
-
Possible Cause 2: Agonist Concentration in Competitive Assays.
-
Troubleshooting Step: As a competitive antagonist, the apparent inhibitory potency (IC50) of NVP-AAM077 is dependent on the concentration of the agonist (e.g., glutamate) used in the assay.
-
Recommendation: For binding affinity determination, it is highly recommended to perform a Schild analysis, which provides an agonist-independent measure of antagonist affinity (KB).[5][9][10]
-
Issue 2: I am observing increased cell death in my cell cultures after treatment with NVP-AAM077.
-
Possible Cause: Induction of Apoptosis.
-
Troubleshooting Step: NVP-AAM077 can induce apoptosis, particularly with long incubation times (e.g., 48 hours).[8] This is thought to be due to the blockade of survival signals mediated by synaptic GluN2A-containing receptors.
-
Recommendation:
-
Reduce the incubation time with NVP-AAM077 if experimentally feasible.
-
Include a vehicle-only control to accurately assess baseline cell death.
-
Consider co-application with a GluN2B antagonist (like Ro 25-6981) as some studies have shown this can prevent NVP-AAM077-induced apoptosis.[8]
-
Perform a cell viability assay (e.g., MTT or LDH assay) to quantify the extent of cell death at different concentrations and incubation times of NVP-AAM077.
-
-
Issue 3: I am having difficulty dissolving NVP-AAM077 or the solution appears to have precipitated.
-
Possible Cause: Improper Storage or Handling.
-
Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C as a solid. When reconstituting, use the recommended solvent (water).
-
Recommendation: After preparing stock solutions, aliquot them to avoid multiple freeze-thaw cycles.[2] Before use, allow the aliquot to fully equilibrate to room temperature and visually inspect for any precipitates. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of NVP-AAM077 at NMDA Receptors
| Receptor Subtype | Species | Assay Type | Potency (IC50 / KB) | Reference |
| hNMDA 1A/2A | Human | Not Specified | IC50: 270 nM | [11] |
| hNMDA 1A/2B | Human | Not Specified | IC50: 29.6 µM | [11] |
| NR1/NR2A | Rodent | Schild Analysis | KB: ~15 nM | [12] |
| NR1/NR2B | Rodent | Schild Analysis | KB: ~78 nM | [13] |
| NR1/NR2A | Not Specified | Not Specified | IC50: 31 nM | [2] |
| NR1/NR2B | Not Specified | Not Specified | IC50: 215 nM | [2] |
Note: IC50 values can vary depending on the experimental conditions, particularly the agonist concentration. KB values from Schild analysis provide a more absolute measure of affinity.
Experimental Protocols
1. In Vitro Neuroprotection Assay (using primary cortical neurons)
This protocol is a general guideline for assessing the neuroprotective effects of NVP-AAM077 against glutamate-induced excitotoxicity.
-
Cell Culture:
-
Plate primary cortical neurons in 96-well plates at a suitable density.
-
Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
-
Treatment:
-
Prepare a stock solution of NVP-AAM077 in sterile water.
-
On the day of the experiment, prepare serial dilutions of NVP-AAM077 in the cell culture medium.
-
Pre-incubate the neurons with the desired concentrations of NVP-AAM077 for 15-30 minutes.
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 50-100 µM) to the wells. Include a control group without glutamate and a group with glutamate but no NVP-AAM077.
-
Incubate for the desired duration (e.g., 10-30 minutes for acute toxicity).
-
Wash the cells with fresh, glutamate-free medium and return them to the incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
After 24 hours, assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
For the MTT assay, add MTT reagent to the wells and incubate for 2-4 hours. Then, add a solubilization solution and measure the absorbance at 570 nm.
-
For the LDH assay, collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.
-
2. Electrophysiological Recording (Whole-cell patch-clamp)
This protocol provides a basic framework for studying the effect of NVP-AAM077 on NMDA receptor-mediated currents.
-
Preparation:
-
Prepare acute brain slices or cultured neurons for recording.
-
Prepare an external solution (e.g., ACSF) and an internal solution for the patch pipette.
-
Prepare a stock solution of NVP-AAM077 in the external solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of, for example, -60 mV.
-
Isolate NMDA receptor-mediated currents by blocking AMPA/kainate receptors (e.g., with NBQX) and GABAA receptors (e.g., with bicuculline). Include glycine (e.g., 10 µM) in the external solution as a co-agonist.
-
Evoke NMDA receptor currents by puff application of NMDA or by electrical stimulation of presynaptic inputs.
-
-
Drug Application:
-
Obtain a stable baseline of NMDA receptor-mediated currents.
-
Bath-apply NVP-AAM077 at the desired concentration and record the inhibition of the NMDA receptor currents.
-
To determine the IC50, apply a range of NVP-AAM077 concentrations.
-
For Schild analysis, record glutamate dose-response curves in the absence and presence of different concentrations of NVP-AAM077.
-
Visualizations
Caption: Mechanism of NVP-AAM077 action on the NMDA receptor signaling pathway.
Caption: A logical workflow for troubleshooting common issues with NVP-AAM077.
References
- 1. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to NVP-AAM077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilibrium constants for (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid (NVP-AAM077) acting at recombinant NR1/NR2A and NR1/NR2B N-methyl-D-aspartate receptors: Implications for studies of synaptic transmission. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lack of NMDA receptor subtype selectivity for hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Peaqx vs. Ifenprodil: A Comparative Guide to NMDA Receptor Subunit Selectivity
For researchers in neuroscience and drug development, understanding the nuanced interactions between compounds and their targets is paramount. This guide provides a detailed comparison of peaqx (also known as NVP-AAM077) and ifenprodil, two antagonists of the N-methyl-D-aspartate (NMDA) receptor, with a focus on their selectivity for different GluN2 subunits. The NMDA receptor, a key player in synaptic plasticity and neuronal communication, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, making subunit-selective antagonists valuable tools for research and potential therapeutic agents.
Unveiling the Selectivity Profiles
This compound and ifenprodil exhibit distinct preferences for NMDA receptor subunits. This compound is recognized as a competitive antagonist that preferentially targets GluN2A-containing receptors, while ifenprodil is a non-competitive antagonist with high selectivity for GluN2B-containing receptors.
Quantitative Comparison of Inhibitory Activity
The selectivity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) at different NMDA receptor subunit combinations. The data presented below, collated from various studies, highlights their contrasting profiles.
| Compound | Receptor Subunit | IC50 / Ki | Fold Selectivity (GluN2B vs. GluN2A) |
| This compound | GluN1/GluN2A | ~31-270 nM[1] | ~11-15x preference for GluN2A[1] |
| GluN1/GluN2B | ~215-782 nM[1] | ||
| Ifenprodil | GluN1/GluN2A | ~146 µM[2] | >200x preference for GluN2B[3] |
| GluN1/GluN2B | ~0.34 µM[2] |
It is important to note that early reports suggested a much higher selectivity (around 100-fold) for this compound towards GluN2A. However, subsequent and more detailed studies have revised this to a more modest, yet significant, 11 to 15-fold preference[1]. In contrast, ifenprodil's high selectivity for GluN2B has been consistently demonstrated.
Mechanism of Action: A Tale of Two Binding Sites
The differing selectivity of this compound and ifenprodil stems from their distinct mechanisms of action and binding sites on the NMDA receptor complex.
This compound acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit. Its preference for GluN2A is attributed to subtle differences in the amino acid residues within the glutamate binding pocket of the GluN2A and GluN2B subunits.
Ifenprodil , on the other hand, is a non-competitive antagonist. It exerts its inhibitory effect by binding to a distinct allosteric site located at the interface of the N-terminal domains of the GluN1 and GluN2B subunits[3][4]. This binding site is unique to GluN2B-containing receptors, which explains its high degree of selectivity.
Experimental Methodologies for Determining Selectivity
The determination of subunit selectivity for compounds like this compound and ifenprodil relies on sophisticated experimental techniques. The primary methods employed are two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes and radioligand binding assays.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels.
Experimental Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and their follicular membrane is enzymatically removed.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). The oocytes are then incubated for several days to allow for protein expression and assembly of functional receptors on the cell membrane.
-
Electrophysiological Recording: An oocyte expressing the desired receptor subtype is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific level.
-
Agonist and Antagonist Application: The oocyte is perfused with a solution containing NMDA and glycine (co-agonists required for receptor activation). The resulting inward current is measured.
-
Inhibition Measurement: The experiment is repeated in the presence of varying concentrations of the antagonist (this compound or ifenprodil). The reduction in the agonist-evoked current is measured to determine the IC50 value of the antagonist for that specific receptor subtype.
Radioligand Binding Assays
This technique directly measures the binding of a radiolabeled compound to its receptor.
Experimental Protocol Outline:
-
Membrane Preparation: Cells or tissues expressing the NMDA receptor subunits of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the NMDA receptor.
-
Competition Binding: To determine the affinity of an unlabeled compound (like this compound or ifenprodil), the incubation is performed in the presence of varying concentrations of this unlabeled competitor. The competitor will displace the radiolabeled ligand from the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibition constant) of the competitor, which is a measure of its binding affinity.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Peaqx: A Comparative Analysis of a GluN2A-Preferring NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peaqx (also known as NVP-AAM077), a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other notable GluN2A and GluN2B antagonists. The following sections detail the efficacy, experimental protocols, and relevant signaling pathways to offer an objective evaluation of this compound's performance and utility in research and drug development.
Quantitative Efficacy Comparison
The efficacy of this compound and other NMDA receptor antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). These values provide a standardized measure of a compound's potency at its target receptor. The data presented below has been compiled from various electrophysiological and binding assay studies.
| Compound | Target Subunit(s) | IC50 (nM) | Ki (nM) | Selectivity (GluN2A vs. GluN2B) |
| This compound (NVP-AAM077) | GluN2A-preferring | 31 - 270 (hNMDAR 1A/2A)[1][2][3] | ~52 (for ST3, an improved analog)[4][5][6] | ~5-15 fold preference for GluN2A[6][7] |
| GluN2B | 215 - 29,600 (hNMDAR 1A/2B)[1][2][3] | ~782 (for ST3)[4][5][6] | ||
| Ifenprodil | GluN2B-selective | 72 (for wild type 2B/2B)[8] | - | >200-fold preference for GluN2B[9] |
| TCN-201 | GluN2A-selective | Submicromolar potency at GluN2A[4] | - | No activity at GluN2B at 50 µM[4] |
| ST3 | GluN2A-preferring | - | 52 (GluN1/2A)[4][5][6] | 15-fold preference for GluN2A[4][5][6] |
| 782 (GluN1/2B)[4][5][6] |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes, HEK cells), radioligand used, and assay buffer composition.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for NMDA Receptor Antagonist Screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of NMDA receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
Materials:
-
Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells transfected with GluN1 and GluN2A cDNA).
-
Radioligand (e.g., [³H]CGP 39653), a known NMDA receptor antagonist.
-
Test compound (this compound or other antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to agonist application and the inhibitory effect of antagonists in Xenopus oocytes.
Objective: To determine the IC50 of the antagonist.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GluN1 and GluN2A subunits.
-
Recording solution (e.g., containing NaCl, KCl, BaCl₂, and HEPES, pH 7.4).
-
Agonists: Glutamate and Glycine.
-
Test compound (this compound or other antagonists).
-
Voltage clamp amplifier and data acquisition system.
Procedure:
-
Oocyte Injection: Inject the cRNAs for the NMDA receptor subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Electrode Impalement: Place the oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the NMDA receptors.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.
In Vivo Models: Anticonvulsant Activity
The anticonvulsant effects of this compound have been demonstrated in rodent models of seizures, providing evidence of its in vivo efficacy.
Model: Pentylenetetrazol (PTZ)-induced seizures in rats.[9][10]
Procedure:
-
Animal Groups: Divide rats into control and treatment groups.
-
Drug Administration: Administer this compound subcutaneously at different doses (e.g., 5, 10, 20 mg/kg) to the treatment groups, while the control group receives a vehicle.[9][10]
-
Seizure Induction: After a set time, induce seizures by administering a convulsant dose of PTZ.
-
Observation: Observe and score the seizure severity (e.g., latency to and duration of different seizure stages).
-
Data Analysis: Compare the seizure parameters between the control and this compound-treated groups to assess the anticonvulsant effect.
Studies have shown that this compound can suppress generalized seizures induced by PTZ in a dose-dependent manner in developing rats.[9][10]
Conclusion
This compound (NVP-AAM077) is a valuable research tool as a competitive NMDA receptor antagonist with a moderate preference for the GluN2A subunit. While its selectivity is not as high as initially reported, it provides a means to pharmacologically dissect the roles of GluN2A-containing NMDA receptors from those containing GluN2B, especially when used in conjunction with highly selective GluN2B antagonists like ifenprodil. The development of newer compounds such as ST3, with improved selectivity for GluN2A, highlights the ongoing efforts to create more precise pharmacological tools to investigate the complex functions of NMDA receptor subtypes in the central nervous system. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future NMDA receptor modulators.
References
- 1. hellobio.com [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]
Peaqx: A Comparative Analysis of its Anticonvulsant Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Peaqx, a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The following sections detail its performance in various preclinical seizure models, compare it with other anticonvulsant drugs, and provide insights into its mechanism of action and relevant experimental protocols.
Mechanism of Action: Targeting the NMDA Receptor
This compound exerts its anticonvulsant effects by acting as a competitive antagonist at the NMDA receptor, with a preference for receptors containing the GluN2A subunit. Overactivation of NMDA receptors is a key mechanism underlying neuronal hyperexcitability and seizure generation. By blocking the glutamate binding site on the GluN2A subunit, this compound reduces the influx of calcium ions (Ca2+) into neurons, thereby dampening excessive excitatory neurotransmission and raising the seizure threshold.
Below is a diagram illustrating the signaling pathway through which this compound is believed to exert its anticonvulsant effects.
A Comparative Analysis of Peaqx and Other NMDA Antagonists on Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist Peaqx (also known as NVP-AAM077) with other notable NMDA antagonists, focusing on their effects on learning and memory. The information presented is supported by experimental data to aid in research and drug development.
Introduction to NMDA Receptors and Their Role in Cognition
The NMDA receptor is a crucial component in the process of synaptic plasticity, which is the cellular basis for learning and memory.[1][2] Activation of NMDA receptors leads to an influx of calcium ions into the neuron, triggering a cascade of intracellular signaling pathways that ultimately result in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2][3] Antagonism of these receptors can, therefore, have profound effects on cognitive processes.
This compound (NVP-AAM077) is a selective antagonist that preferentially binds to the GluN2A subunit of the NMDA receptor.[4] This selectivity distinguishes it from many other non-selective NMDA antagonists and is a key factor in its pharmacological profile.
Comparative Quantitative Data
The following table summarizes the quantitative effects of this compound and other NMDA antagonists on cognitive tasks in rodents. The data is compiled from a study systematically comparing eight different NMDA receptor antagonists.[5][6]
| Compound | Class | Task | Dose (mg/kg) | Effect on Accuracy | Effect on Omissions |
| This compound (NVP-AAM077) | GluN2A-preferring antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 10 | ↓ | ↑ |
| MK-801 | Non-competitive antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 0.1 | ↓ | ↑ |
| Phencyclidine (PCP) | Non-competitive antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 2 | ↓ | ↑ |
| (S)-(+)-Ketamine | Non-competitive antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 10 | ↓ | ↑ |
| Memantine | Uncompetitive antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 10 | ↓ | ↑ |
| Ro 25-6981 | GluN2B-selective antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 2.5-10 | No significant effect | ↓ |
| CP 101-606 | GluN2B-selective antagonist | 5-Choice Serial Reaction Time Task (5CSRTT) | 5, 10 | ↑ | ↓ (at 2.5 and 5) |
-
↓ : Decrease in performance
-
↑ : Increase in performance
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Five-Choice Serial Reaction Time Task (5CSRTT)
This task is used to assess visual attention and motor impulsivity in rodents.
-
Apparatus: An operant chamber with five apertures, each containing a light stimulus, and a magazine dispenser for food rewards.
-
Procedure:
-
Rats are first trained to associate a brief light stimulus in one of the five apertures with the delivery of a food reward upon a correct nose-poke response.
-
During the task, a light stimulus is presented randomly in one of the five apertures for a short duration (e.g., 0.5 seconds).
-
A correct response is recorded if the rat nose-pokes the illuminated aperture within a limited time (e.g., 5 seconds). This is followed by the delivery of a food reward.
-
An incorrect response is recorded if the rat pokes a non-illuminated aperture.
-
An omission is recorded if the rat fails to respond within the given time.
-
The inter-trial interval is typically 5 seconds.
-
-
Drug Administration: this compound (NVP-AAM077) was administered intraperitoneally 30 minutes before the test session.[6] Other drugs were administered via subcutaneous or intraperitoneal routes with varying pre-treatment times.[6]
-
Key Measures:
-
Accuracy: Percentage of correct responses out of the total number of correct and incorrect responses.
-
Omissions: Percentage of trials in which no response was made.
-
Delayed Matching to Position Task (DMTP)
This task is a measure of short-term spatial working memory.
-
Apparatus: An operant chamber with two retractable levers and a central food magazine.
-
Procedure:
-
A trial begins with the presentation of a "sample" lever (either left or right).
-
The rat must press the sample lever, after which it retracts.
-
Following a variable delay period (e.g., 0, 4, 8, 16 seconds), both levers are presented.
-
The rat must then press the lever that corresponds to the initial sample lever to receive a food reward (a "match").
-
An incorrect press results in a time-out period.
-
-
Drug Administration: Similar protocols to the 5CSRTT are followed for drug administration.
-
Key Measures:
-
Percent Correct: The percentage of correct matches across all trials.
-
Delay-dependent accuracy: Accuracy is often analyzed as a function of the delay interval to assess memory decay.
-
Signaling Pathways and Visualizations
The cognitive effects of NMDA antagonists are a direct result of their interference with the NMDA receptor signaling cascade, which is fundamental for learning and memory.
NMDA Receptor Signaling Pathway in Learning and Memory
Upon binding of glutamate and a co-agonist (glycine or D-serine), and concurrent depolarization of the postsynaptic membrane to relieve the magnesium block, the NMDA receptor channel opens, allowing calcium (Ca2+) to enter the cell.[2] This influx of Ca2+ acts as a second messenger, activating several downstream signaling cascades, including:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A key enzyme in LTP induction that phosphorylates various substrates, including AMPA receptors, increasing their conductance and trafficking to the synapse.[3]
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases are also activated and contribute to the phosphorylation of target proteins involved in synaptic plasticity.[3]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in gene expression and protein synthesis required for the late phase of LTP and memory consolidation.[3]
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that, when phosphorylated, promotes the expression of genes important for synaptic growth and long-term memory.[3]
Caption: Simplified NMDA receptor signaling pathway in learning and memory.
Experimental Workflow for Behavioral Testing
The general workflow for assessing the effects of NMDA antagonists on learning and memory in animal models is as follows:
Caption: General experimental workflow for behavioral pharmacology studies.
Conclusion
The comparative analysis reveals that while most NMDA antagonists, including this compound, tend to impair performance on tasks of attention and working memory at higher doses, there are important distinctions. The unique profile of GluN2B-selective antagonists, which in some cases improved accuracy and decreased omissions, highlights the complexity of NMDA receptor pharmacology and its impact on cognition. This compound, with its preference for the GluN2A subunit, offers a valuable tool for dissecting the specific roles of this subunit in learning and memory processes. Further research is warranted to explore the therapeutic potential of subunit-selective NMDA receptor modulators in cognitive disorders.
References
- 1. Effects of NMDA receptor antagonists on passive avoidance learning and retrieval in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncompetitive NMDA receptor antagonists attenuate NMDA-induced impairment of passive avoidance learning and LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of Neuroprotective Effects: A Comparative Guide for Peaqx
Disclaimer: As of the latest available data, "Peaqx" is not a recognized compound in publicly accessible scientific literature. The following guide has been constructed as a template, utilizing data from the well-documented neuroprotective agent, Edaravone, as a placeholder to demonstrate the structure and content required for a comprehensive in vivo validation report. This guide is intended for researchers, scientists, and drug development professionals to illustrate how to present and compare such data.
Introduction to In Vivo Neuroprotection Validation
The validation of a neuroprotective agent's efficacy in a living organism (in vivo) is a critical step in the drug development pipeline. It bridges the gap between promising in vitro results and potential clinical applications. These studies typically involve the use of animal models that replicate key aspects of human neurodegenerative diseases or acute neurological injuries.[1][2] A robust in vivo validation approach involves a comprehensive evaluation of a compound's ability to mitigate neuronal damage, reduce functional deficits, and engage with its intended biological targets. Key methodologies include the use of validated disease models, selection of relevant biochemical and cellular markers, and a thorough assessment of neurological outcomes.[1][2]
Overview of this compound (Data based on Edaravone)
This compound is a potent neuroprotective agent designed to combat neuronal damage mediated by oxidative stress. Its primary mechanism of action is as a powerful free radical scavenger.[3][4]
Mechanism of Action: this compound functions by neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxyl radicals and peroxynitrite, which are key drivers of cellular damage in neurodegenerative conditions.[4][5] By scavenging these radicals, this compound prevents the peroxidation of lipids in cell membranes and protects neurons from oxidative damage, thereby mitigating the progression of neuronal degeneration and cell death.[3][4][6] This antioxidant property is crucial in conditions like ischemic stroke, where a surge of free radicals occurs during reperfusion, and in chronic diseases like Amyotrophic Lateral Sclerosis (ALS), where persistent oxidative stress contributes to motor neuron death.[3][7]
The proposed signaling pathway for this compound's neuroprotective effect is illustrated below.
Caption: Proposed mechanism of this compound as a free radical scavenger to mitigate neuronal damage.
Comparative Efficacy of this compound
To contextualize the neuroprotective potential of this compound, its performance was compared against Riluzole, another neuroprotective agent used in the treatment of ALS. The following table summarizes data from representative preclinical studies.
| Parameter | This compound (Edaravone data) | Riluzole |
| Animal Model | Wobbler Mouse (ALS Model) | SOD1-G93A Mouse (ALS Model) |
| Dosage | 30 mg/kg/day | 10 mg/kg/day |
| Administration | Intravenous (IV) | Oral Gavage |
| Primary Endpoint | Change in ALSFRS-R Score | Survival Duration |
| Key Outcome | Significant reduction in the decline of ALSFRS-R score over 6 months.[5] | Extended median survival by approximately 2-3 weeks. |
| Secondary Outcome | Suppression of motor neuron degeneration in the spinal cord.[5] | Delayed onset of motor deficits. |
| Mechanism | Free Radical Scavenger[4][6] | Glutamate Antagonist |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below. This protocol is based on a model for acute ischemic stroke.[8]
Title: Evaluation of the Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO).
1. Animals:
-
Male Wistar rats (250-300g) were used.
-
Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad-libitum access to food and water.
-
All procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and followed ARRIVE guidelines.[9]
2. Experimental Groups:
-
Sham Group: Underwent surgery without MCAO.
-
MCAO + Vehicle Group: Received vehicle (e.g., saline) after MCAO induction.
-
MCAO + this compound (Low Dose): Received 25 mg/kg this compound post-MCAO.[8]
-
MCAO + this compound (High Dose): Received 50 mg/kg this compound post-MCAO.[8]
-
MCAO + Positive Control: Received a known neuroprotectant (e.g., Piracetam 250 mg/kg).[8]
3. MCAO Surgery:
-
Rats were anesthetized with isoflurane.
-
A transient focal cerebral ischemia was induced by occluding the right middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes.
-
Reperfusion was initiated by withdrawing the filament.
4. Drug Administration:
-
This compound or vehicle was administered intraperitoneally (i.p.) once daily for three consecutive days, starting immediately after reperfusion.[8]
5. Outcome Measures:
-
Neurological Deficit Scoring: Assessed 24 hours after MCAO using a 5-point scale.
-
Infarct Volume Measurement: At 72 hours post-MCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere was homogenized to measure markers of oxidative stress (e.g., Malondialdehyde - MDA) and antioxidant enzyme activity (e.g., Superoxide Dismutase - SOD, Catalase - CAT).[8]
-
Histology: Neuronal density in the cortex and hippocampus was assessed using Nissl staining.[8]
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for in vivo validation of this compound in an MCAO stroke model.
Logical Comparison Framework
When evaluating this compound against other alternatives, it is crucial to consider multiple dimensions beyond primary efficacy. The following diagram presents a logical framework for a comprehensive comparison.
Caption: Key parameters for comparing neuroprotective agents like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation and in vivo characterization of research... | F1000Research [f1000research.com]
A Head-to-Head Comparison of Peaqx and Memantine in Preclinical Stroke Models
For researchers and drug development professionals, the quest for effective neuroprotective agents in the aftermath of a stroke is a critical area of investigation. Among the compounds that have been explored are NMDA receptor antagonists, with memantine being a well-studied example and Peaqx (also known as NVP-AAM077) representing a more selective antagonist. This guide provides a head-to-head comparison of their performance in preclinical stroke models, supported by experimental data, to inform future research and development.
Executive Summary
Memantine, a non-competitive NMDA receptor antagonist, has demonstrated a range of neuroprotective effects in various preclinical stroke models. Depending on the dosage and timing of administration, it has been shown to reduce infarct volume, improve neurological outcomes, and promote long-term functional recovery. In contrast, the more selective NMDA receptor antagonist this compound, which preferentially targets the GluN2A subunit, has shown conflicting and, in some cases, detrimental effects in preclinical stroke studies. Notably, one study reported a significant increase in infarct volume with this compound pretreatment. This stark difference in outcomes highlights the complex role of different NMDA receptor subunits in the pathophysiology of stroke and underscores the importance of antagonist selectivity.
Mechanism of Action
Both this compound and memantine target the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxicity cascade that leads to neuronal death after a stroke. However, their mechanisms of action differ in their selectivity.
Memantine is a non-competitive, open-channel blocker of the NMDA receptor with relatively low affinity. It is not selective for a specific subunit, meaning it blocks channels containing various GluN2 subunits. This broad-spectrum antagonism is thought to be beneficial in the context of stroke by reducing the overall excitotoxic burden.
This compound (NVP-AAM077) is a competitive antagonist that shows a preference for NMDA receptors containing the GluN2A subunit. This selectivity was initially thought to offer a more targeted approach to neuroprotection, potentially avoiding some of the side effects associated with less selective NMDA antagonists.
Head-to-Head Performance in Stroke Models
Direct comparative studies between this compound and memantine in the same stroke model are scarce in the published literature. However, by examining data from studies using similar preclinical models, primarily the middle cerebral artery occlusion (MCAO) model in rodents, we can draw an indirect comparison.
Infarct Volume
| Drug | Animal Model | Dosage | Administration Timing | Change in Infarct Volume | Reference |
| Memantine | Mouse | 0.2 mg/kg/day | 24 hours before MCAO | ↓ 30-50% reduction | [1] |
| Memantine | Mouse | 20 mg/kg | 5 minutes after MCAO | ↓ 10% reduction | [2] |
| Memantine | Rabbit | 10 mg/kg infusion | Post-MCAO | Improved clinical rating scores | [3] |
| This compound (NVP-AAM077) | Rat | Not specified | 30 minutes before 1h MCAO | ↑ 67.0 ± 17.9% increase | [4] |
The data clearly indicates that memantine, particularly when administered prophylactically at low doses, can significantly reduce the volume of brain tissue death following a stroke. In contrast, the available data for this compound in a similar model suggests a detrimental effect, with a substantial increase in infarct size.
Neurological Deficit
Information on the effect of this compound on neurological scores in a stroke model is limited. One study in a mouse model of cerebral ischemia reported that a 10 mg/kg daily intraperitoneal dose of this compound improved learning and memory impairments. However, this study did not provide a comprehensive neurological deficit score typically used in stroke research.
Memantine, on the other hand, has been shown to improve behavioral outcomes in multiple studies. For instance, low-dose pretreatment with memantine was associated with improved scores on a 28-point behavioral test in mice.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and memantine can be partly explained by their influence on distinct signaling pathways downstream of NMDA receptor activation.
Caption: Simplified signaling pathways of NMDA receptor antagonists in stroke.
The diagram above illustrates the hypothesis that the GluN2B subunit is primarily linked to excitotoxicity, while the GluN2A subunit may be involved in pro-survival pathways. By selectively blocking GluN2A, this compound might inadvertently inhibit these protective mechanisms, leading to a worse outcome. Memantine's non-selective blockade may provide a more balanced inhibition of both pro-death and potentially pro-survival signals, resulting in a net neuroprotective effect.
The experimental workflow for a typical preclinical stroke study involving these compounds is outlined below.
Caption: General experimental workflow for preclinical stroke studies.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
-
Animal Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar anesthetic agent.
-
Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to occlude blood flow. Reperfusion can be achieved by withdrawing the filament after a specific duration (e.g., 60 or 90 minutes).
-
Physiological Monitoring: Body temperature, heart rate, and blood gases are monitored and maintained within physiological ranges throughout the procedure.
Drug Administration
-
This compound (NVP-AAM077): In the study that reported increased infarct volume, this compound was administered intravenously as a single bolus 30 minutes before the 1-hour MCAO.
-
Memantine: Memantine has been administered through various routes, including intraperitoneal injection, oral administration in drinking water, and intravenous infusion. Dosing regimens have ranged from a single dose to chronic daily administration, and timing has varied from pretreatment to several hours or even days after the ischemic insult.
Outcome Measures
-
Infarct Volume: Brains are typically harvested 24 to 48 hours after MCAO. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function. These can include tests for motor function (e.g., cylinder test, grid walking), sensory function, and overall neurological deficit scores based on a graded scale of behavioral observations.
Conclusion
The available preclinical data presents a compelling, albeit complex, picture. Memantine, as a non-selective NMDA receptor antagonist, shows consistent promise as a neuroprotective agent in stroke models, with evidence of infarct volume reduction and functional improvement. In stark contrast, the GluN2A-selective antagonist this compound appears to be detrimental in the acute phase of stroke, leading to an increase in brain damage.
This head-to-head comparison underscores a critical consideration for drug development in stroke: the specific subunit composition of the targeted NMDA receptors plays a pivotal role in determining the therapeutic outcome. The seemingly counterintuitive finding that a more selective antagonist can be harmful suggests that a broader modulation of NMDA receptor activity, as provided by memantine, may be a more viable neuroprotective strategy.
Further research is warranted to fully elucidate the roles of different NMDA receptor subunits in the complex pathophysiology of stroke. Future studies directly comparing this compound and memantine within the same experimental paradigm, and including a comprehensive assessment of neurological function, would be invaluable in clarifying their respective therapeutic potentials. For now, the existing evidence strongly favors a cautious approach to the development of highly selective GluN2A antagonists for the treatment of acute ischemic stroke, while supporting the continued investigation of non-selective antagonists like memantine.
References
- 1. Tau exacerbates excitotoxic brain damage in an animal model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel NMDA receptor antagonist on experimental stroke quantitatively assessed by spectral EEG and infarct volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Peaqx's mechanism of action
An extensive search for published scientific literature regarding a compound or product named "Peaqx" has yielded no results. Consequently, it is not possible to provide a comparison guide on its mechanism of action, as there is no publicly available data to analyze, compare, or replicate.
The lack of information could be due to several reasons:
-
Novelty: "this compound" may be a very new or preclinical compound that has not yet been described in published literature.
-
Proprietary Nature: The information could be proprietary and part of an ongoing drug development program that has not been disclosed publicly.
-
Nomenclature: The name "this compound" might be a codename, a brand name not yet in commercial use, or a misspelling of another compound.
Without access to foundational studies describing the biological activity and mechanism of action of this compound, a guide that compares its performance to other alternatives and provides supporting experimental data cannot be accurately generated. Should research on "this compound" become publicly available, a detailed comparative analysis as requested could be performed.
A Critical Review of Peaqx's Therapeutic Potential in Epilepsy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the therapeutic potential of Peaqx (NVP-AAM077), a selective NMDA receptor antagonist, with a focus on its anticonvulsant properties. Its performance is objectively compared with other NMDA receptor antagonists—Ifenprodil, Memantine, and Dizocilpine (MK-801)—supported by preclinical experimental data.
Mechanism of Action: Targeting the NMDA Receptor in Epilepsy
This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2] Overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy, making them a prime target for anticonvulsant therapies.[3][4][5] this compound exhibits a preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][2] This selectivity may offer a distinct therapeutic window and side-effect profile compared to less selective NMDA receptor antagonists.
The binding of this compound and other antagonists to the NMDA receptor blocks the influx of calcium ions (Ca2+), which, when excessive, can trigger a cascade of intracellular events leading to neuronal hyperexcitability and seizures. One of the downstream signaling pathways potentially modulated by this compound involves the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), TORC1, and the cAMP-response element-binding protein (CREB). By inhibiting NMDA receptor-mediated Ca2+ influx, this compound may disrupt this pathway, which is involved in gene expression related to synaptic plasticity and neuronal survival.
Caption: NMDA Receptor Antagonist Signaling Pathway in Epilepsy.
Comparative Analysis of Anticonvulsant Efficacy
The following tables summarize the preclinical data for this compound and its comparators in two standard rodent models of epilepsy: the pentylenetetrazol (PTZ)-induced seizure model and the cortical epileptic afterdischarge model.
Pentylenetetrazol (PTZ)-Induced Seizures
This model is widely used to screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.
| Drug | Species | Age | Doses (mg/kg) | Route | Key Findings | Reference |
| This compound | Rat | P12, P18, P25 | 5, 10, 20 | s.c. | Dose-dependent suppression of generalized tonic-clonic seizures in all age groups. The highest dose (20 mg/kg) almost completely abolished generalized seizures in 18-day-old rats. | [1][2] |
| Ifenprodil | Mouse | P7, P10, P14, P21 | Not specified | i.p. | Significantly increased seizure latency in 7 and 10-day-old mice, but not in 14 or 21-day-old mice, indicating an age-dependent effect. | [6] |
| Memantine | Rat | Adult | 5, 10, 20 | i.p. | Results are conflicting. Some studies show a reduction in seizure severity and duration at 10 mg/kg, while others report no anticonvulsant effect or even pro-convulsant effects at 20 mg/kg. | |
| Dizocilpine (MK-801) | Mouse | Adult | 0.2 | i.p. | Significantly reduced kindling acquisition in the PTZ model, suggesting a preventative effect on epileptogenesis. | [7][8] |
Cortical Epileptic Afterdischarges
This model assesses the ability of a compound to suppress focal seizures and their spread. Seizures are induced by electrical stimulation of the cerebral cortex.
| Drug | Species | Age | Doses (mg/kg) | Route | Key Findings | Reference |
| This compound | Rat | P12, P18, P25 | 5, 10, 20 | s.c. | Anticonvulsant action against cortical afterdischarges was most prominent in 25-day-old animals. The highest dose (20 mg/kg) was also effective in the younger age groups. | [1][2] |
| Ifenprodil | Rat | P12, P18, P25 | Not specified | Not specified | Age-dependent effects, with anticonvulsant actions observed in younger animals. | |
| Memantine | Rat | Adult | Not specified | Not specified | Limited data available in this specific model. | |
| Dizocilpine (MK-801) | Rat | P12, P18, P25 | 0.1, 0.5 | i.p. | Significantly increased the threshold for eliciting cortical afterdischarges, particularly in the youngest age group. | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Pentylenetetrazol (PTZ)-Induced Seizure Model (as per Mares et al., 2021)
-
Animals: Male Wistar rats at postnatal days 12, 18, and 25.
-
Seizure Induction: A single subcutaneous (s.c.) injection of pentylenetetrazol (PTZ).
-
Drug Administration: this compound (5, 10, or 20 mg/kg) or vehicle was administered subcutaneously.
-
Parameters Measured:
-
Seizure Severity: Scored based on a modified Racine scale.
-
Seizure Latency: Time to the onset of the first myoclonic jerk and generalized tonic-clonic seizure.
-
Seizure Duration: Duration of the generalized tonic-clonic seizure.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) were used to compare the effects of different doses of this compound with the control group.
Caption: Experimental Workflow for the PTZ-Induced Seizure Model.
Cortical Epileptic Afterdischarge Model (as per Mares et al., 2021)
-
Animals: Male Wistar rats at postnatal days 12, 18, and 25 with implanted cortical electrodes.
-
Seizure Induction: Electrical stimulation of the sensorimotor cortex.
-
Drug Administration: this compound (5, 10, or 20 mg/kg) or vehicle was administered subcutaneously.
-
Parameters Measured:
-
Afterdischarge Threshold: The minimum current intensity required to elicit an epileptic afterdischarge.
-
Afterdischarge Duration: The length of the seizure activity recorded on the electroencephalogram (EEG).
-
Seizure Severity: Clinical signs of seizures were scored.
-
-
Statistical Analysis: Statistical comparisons were made between the drug-treated and control groups.
Caption: Experimental Workflow for the Cortical Afterdischarge Model.
Conclusion
This compound demonstrates significant anticonvulsant potential in preclinical models of both generalized and focal seizures. Its dose-dependent efficacy, particularly in developing animals, suggests it may be a valuable therapeutic candidate. The selectivity of this compound for GluN2A-containing NMDA receptors could offer a more favorable safety profile compared to non-selective antagonists like Dizocilpine, which are associated with significant side effects.
However, the therapeutic potential of this compound needs to be further elucidated through direct, head-to-head comparative studies with other NMDA receptor modulators and existing antiepileptic drugs. The conflicting data for Memantine highlights the complexity of NMDA receptor pharmacology and the need for well-controlled, standardized preclinical studies. Future research should focus on establishing a clear dose-response relationship for this compound in various seizure models, exploring its chronic efficacy and safety, and investigating its potential in models of drug-resistant epilepsy. The age-dependent effects observed for both this compound and Ifenprodil underscore the importance of considering developmental stages in the evaluation of antiepileptic drugs. Further investigation into the downstream signaling pathways affected by this compound will provide a more comprehensive understanding of its mechanism of action and may reveal novel biomarkers for treatment response.
References
- 1. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Action of GluN2A-Preferring Antagonist this compound in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role or NMDA Receptors in Epileptogenesis | Semantic Scholar [semanticscholar.org]
- 4. Epilepsy - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Age-related decrease in the antiseizure effect of ifenprodil against pentylenetetrazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-pinene and dizocilpine (MK-801) attenuate kindling development and astrocytosis in an experimental mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-pinene and dizocilpine (MK-801) attenuate kindling development and astrocytosis in an experimental mouse model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Novel Research Chemicals Like Peaqx
In the fast-paced world of scientific research, novel compounds, provisionally named "Peaqx" for the purpose of this guide, are synthesized and utilized in various experimental protocols. The responsible management and disposal of these new chemical entities are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a systematic approach must be adopted to handle and dispose of such substances. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage the disposal of novel research chemicals.
The inappropriate disposal of potentially hazardous chemicals is not only illegal but can also have severe consequences for both human health and the environment.[1] Therefore, under no circumstances should hazardous wastes be discharged into the environment as a matter of convenience or due to a lack of planning.[1]
Essential Steps for Safe Disposal
When a specific SDS for a novel compound like this compound is unavailable, researchers must treat the substance as hazardous until proven otherwise.[2] The following procedural steps provide a direct and actionable plan for the safe disposal of such chemicals.
Step 1: Preliminary Hazard Assessment
Before handling, a thorough assessment of all available information on the novel chemical should be conducted. This includes a review of the synthetic pathway, the functional groups present in the molecule, and any preliminary toxicological or stability data. This information can provide clues about the potential hazards of the compound, such as reactivity, flammability, or toxicity.
Step 2: Adherence to General Laboratory Waste Guidelines
All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in their laboratory.[3] General guidelines that must be followed include:
-
Waste Minimization: The scale of processes should be reduced to generate less waste.[1]
-
Container Management: Hazardous waste must be collected in sturdy, leak-proof containers that are compatible with the chemical being stored.[4] For instance, acids should never be placed in steel containers.[5] Containers must be kept closed at all times except when adding waste.[3][4][6]
-
Labeling: All containers used for hazardous waste collection must be clearly labeled with a hazardous waste tag as soon as accumulation begins.[6] The label should include the full chemical name (no abbreviations), the percentage of each chemical component, and the date the container was filled.[4]
-
Segregation of Incompatibles: Incompatible wastes must never be mixed.[4] For example, oxidizing agents should be kept separate from reducing agents and organic compounds.[5] Similarly, flammable wastes should not be stored with waste containing oxidizers.[1]
Step 3: Disposal of Empty Chemical Containers
Even empty containers may pose a hazard. The following steps should be taken for their disposal:
-
Ensure that only trivial amounts of the chemical remain. If there are solids or sludge, the container should be disposed of as hazardous waste.[4]
-
Thoroughly rinse all chemical containers. The first rinse must be collected and disposed of as hazardous waste.[4]
-
Deface or remove all labels from the empty and rinsed containers before they are disposed of as solid waste.[3][4][6]
-
Rinsed and dried glass bottles should be placed in designated containers for glass disposal.[4]
Step 4: Prohibited Disposal Methods
Certain disposal methods are strictly forbidden due to their potential to cause harm to the environment and public health:
-
Sewer Disposal: Hazardous chemicals should not be disposed of down the sink or in any other drain.[3][4]
-
Evaporation: The disposal of hazardous wastes by evaporation, including in fume hoods, is not permitted.[3][5][6]
-
Regular Trash: Hazardous waste should never be disposed of in the regular trash.[4]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes key quantitative limits and requirements for the storage of hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[5]
| Parameter | Guideline | Citation |
| Maximum Volume of Hazardous Waste | 55 gallons | [3][6] |
| Maximum Volume of Acute Hazardous Waste | 1 quart | [3][6] |
| Time Limit for Partially Filled Containers | Up to 1 year | [5] |
| Time Limit for Full Containers | Must be removed from the SAA within 3 days | [5] |
Experimental Workflow and Decision Making
The proper disposal of a novel chemical like this compound requires a logical and systematic workflow. The following diagram illustrates the decision-making process that a researcher should follow.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. youtube.com [youtube.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
